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Core Science & Biosynthesis

Foundational

n-Methyl-[1,1'-biphenyl]-4-ethanamine synthesis pathway

An In-Depth Technical Guide to the Synthesis of n-Methyl-[1,1'-biphenyl]-4-ethanamine Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the synthetic pat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of n-Methyl-[1,1'-biphenyl]-4-ethanamine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for n-Methyl-[1,1'-biphenyl]-4-ethanamine, a significant biphenyl-derived amine. The document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It delves into multiple strategic approaches, offering detailed, step-by-step methodologies and a critical analysis of the causality behind experimental choices. The guide emphasizes scientific integrity, with protocols designed for self-validation and all mechanistic claims supported by authoritative references.

Introduction and Strategic Overview

n-Methyl-[1,1'-biphenyl]-4-ethanamine is a molecule of interest in medicinal chemistry due to its structural motifs, which are prevalent in biologically active compounds. The synthesis of this target molecule can be approached through several logical retrosynthetic disconnections. This guide will explore three primary, field-proven strategies, each with its own set of advantages and challenges. The choice of a particular pathway in a research or development setting will ultimately depend on factors such as starting material availability, scalability, and desired purity profile.

The three core strategies that will be detailed are:

  • Strategy A: Reductive Amination. This convergent approach constructs the target molecule in a late-stage C-N bond formation, reacting a biphenyl-containing carbonyl compound with methylamine.

  • Strategy B: Suzuki-Miyaura Cross-Coupling. This powerful C-C bond-forming reaction builds the core biphenyl structure by coupling a substituted phenethylamine with a phenylboronic acid derivative.

  • Strategy C: Amide Reduction Pathway. A linear approach that begins with a readily available biphenyl carboxylic acid, which is then elaborated to the final product.

The following sections will provide an in-depth analysis of each of these pathways, complete with detailed experimental protocols, mechanistic insights, and data presentation.

Synthesis Pathway A: The Reductive Amination Approach

This strategy is predicated on the formation of an imine from 4-biphenylacetaldehyde and methylamine, followed by in-situ reduction to the target secondary amine. Reductive amination is a widely used and robust method for amine synthesis due to its efficiency and the mild conditions often employed.[1]

Retrosynthetic Analysis and Workflow

The retrosynthetic disconnection for this pathway is the C-N bond of the target molecule, leading back to 4-biphenylacetaldehyde and methylamine.

Reductive Amination Retrosynthesis Target n-Methyl-[1,1'-biphenyl]-4-ethanamine Intermediate1 4-Biphenylacetaldehyde Target->Intermediate1 C-N Disconnection (Reductive Amination) Intermediate2 Methylamine Target->Intermediate2 C-N Disconnection (Reductive Amination)

Caption: Retrosynthetic analysis via reductive amination.

The forward synthesis involves the preparation of the key aldehyde intermediate, 4-biphenylacetaldehyde, followed by the reductive amination step.

Experimental Protocols

Step 1: Synthesis of 4-Biphenylacetic Acid

4-Biphenylacetic acid is a common precursor and can be synthesized via a Suzuki-Miyaura coupling between 4-bromophenylacetic acid and phenylboronic acid.[2]

  • Reaction:

    • To a mixture of 4-bromophenylacetic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (1.2 eq) in a suitable solvent such as a mixture of water and an organic solvent (e.g., toluene or THF), add a palladium catalyst like palladium acetate (1 mol%).[2]

    • Heat the reaction mixture at 65-80 °C for several hours, monitoring the progress by Thin Layer Chromatography (TLC).[2][3]

    • Upon completion, cool the mixture, dilute with water, and acidify with hydrochloric acid to precipitate the product.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic phase over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-biphenylacetic acid.[2]

Step 2: Reduction of 4-Biphenylacetic Acid to 4-Biphenylacetaldehyde

This can be a challenging transformation as over-reduction to the corresponding alcohol is a common side reaction. A controlled reduction using a suitable hydride reagent is necessary. A common method involves the conversion of the carboxylic acid to a more reactive derivative (e.g., an acid chloride or ester) followed by reduction. A more direct, albeit challenging, approach is the partial reduction of the carboxylic acid.

  • Protocol (via acid chloride):

    • Suspend 4-biphenylacetic acid (1.0 eq) in a dry, inert solvent like dichloromethane or toluene.

    • Add thionyl chloride (1.2 eq) dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.

    • Stir the mixture at room temperature or gentle heat until the evolution of gas ceases.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 4-biphenylacetyl chloride.

    • Dissolve the crude acid chloride in a dry, non-protic solvent (e.g., THF or toluene) and cool to -78 °C.

    • Add a mild reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) (1.0 eq) portion-wise, maintaining the low temperature.

    • After the addition is complete, allow the reaction to stir for a few hours at low temperature, monitoring by TLC.

    • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude aldehyde by column chromatography.

Step 3: Reductive Amination

  • Reaction:

    • Dissolve 4-biphenylacetaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

    • Add a solution of methylamine (1.5-2.0 eq, e.g., as a solution in THF or water) and stir at room temperature for 1-2 hours to form the imine intermediate. The reaction is often carried out at a slightly acidic pH to facilitate imine formation.[1]

    • Add a reducing agent such as sodium borohydride (NaBH₄) or the more selective sodium cyanoborohydride (NaBH₃CN) portion-wise.[4]

    • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain n-Methyl-[1,1'-biphenyl]-4-ethanamine.

Parameter Step 1: Suzuki Coupling Step 2: Aldehyde Synthesis Step 3: Reductive Amination
Key Reagents 4-bromophenylacetic acid, phenylboronic acid, Pd(OAc)₂, K₂CO₃4-biphenylacetic acid, SOCl₂, LiAlH(OtBu)₃4-biphenylacetaldehyde, methylamine, NaBH₄
Solvent Toluene/WaterDichloromethane, THFMethanol
Temperature 65-80 °C0 °C to RT (acylation), -78 °C (reduction)Room Temperature
Typical Yield >80%50-70%70-90%

Synthesis Pathway B: The Suzuki-Miyaura Cross-Coupling Approach

This strategy focuses on forming the biphenyl C-C bond as a key step, coupling a commercially available or readily synthesized phenethylamine derivative with a phenylboronic acid. The Suzuki-Miyaura reaction is renowned for its functional group tolerance and high yields.[5][6][7]

Retrosynthetic Analysis and Workflow

The key disconnection is the bond between the two phenyl rings, leading back to 4-bromophenethylamine and phenylboronic acid.

Suzuki Coupling Retrosynthesis Target n-Methyl-[1,1'-biphenyl]-4-ethanamine Intermediate1 N-Methyl-4-bromophenethylamine Target->Intermediate1 C-C Disconnection (Suzuki Coupling) Intermediate2 Phenylboronic Acid Target->Intermediate2 C-C Disconnection (Suzuki Coupling)

Caption: Retrosynthetic analysis via Suzuki-Miyaura coupling.

The forward synthesis requires the preparation of the N-methylated bromo-phenethylamine precursor, followed by the cross-coupling reaction.

Experimental Protocols

Step 1: Synthesis of N-Methyl-4-bromophenethylamine

This intermediate can be prepared from the commercially available 4-bromophenethylamine.[8][9]

  • Protocol 1: Direct N-Methylation

    • Dissolve 4-bromophenethylamine (1.0 eq) in a suitable solvent like methanol.

    • Add a base such as potassium carbonate (2.0 eq).

    • Add a methylating agent like dimethyl sulfate (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench with water and extract with an organic solvent.

    • Purify by column chromatography. Note: Over-methylation to the tertiary amine can be a side product.[10]

  • Protocol 2: Reductive Amination with Formaldehyde

    • Dissolve 4-bromophenethylamine (1.0 eq) in methanol.

    • Add an aqueous solution of formaldehyde (1.2 eq).

    • Stir for 1-2 hours to form the imine.

    • Add sodium borohydride (1.5 eq) portion-wise.

    • Work up as described in the reductive amination section above.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Reaction:

    • In a reaction vessel, combine N-Methyl-4-bromophenethylamine (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base like aqueous sodium carbonate (2.0 eq).[11]

    • Add a suitable solvent system, for example, a mixture of toluene and water.

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Heat the reaction to reflux (around 90-100 °C) and stir vigorously for several hours, monitoring by TLC.

    • After completion, cool the reaction, separate the organic layer, and extract the aqueous layer with an organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield n-Methyl-[1,1'-biphenyl]-4-ethanamine.

Parameter Step 1: N-Methylation Step 2: Suzuki Coupling
Key Reagents 4-bromophenethylamine, dimethyl sulfate or formaldehyde/NaBH₄N-Methyl-4-bromophenethylamine, phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃
Solvent MethanolToluene/Water
Temperature 0 °C to RT90-100 °C
Typical Yield 70-85%80-95%

Synthesis Pathway C: The Amide Reduction Approach

This linear pathway starts with 4-biphenylacetic acid and builds the N-methylethanamine side chain through an amide intermediate. This is a very common and reliable method for the synthesis of substituted amines.

Retrosynthetic Analysis and Workflow

The retrosynthesis involves a reduction of an amide, which in turn is formed from the corresponding carboxylic acid and methylamine.

Amide Reduction Retrosynthesis Target n-Methyl-[1,1'-biphenyl]-4-ethanamine Intermediate1 N-Methyl-2-(4-biphenylyl)acetamide Target->Intermediate1 Amide Reduction Intermediate2 4-Biphenylacetic Acid Intermediate1->Intermediate2 Amidation Intermediate3 Methylamine Intermediate1->Intermediate3 Amidation

Sources

Exploratory

n-Methyl-[1,1'-biphenyl]-4-ethanamine mechanism of action in vitro

An in-depth technical analysis of n-Methyl-[1,1'-biphenyl]-4-ethanamine (NMBPEA) requires a departure from standard single-target pharmacological profiling. This compound represents a highly specialized pharmacophore hyb...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of n-Methyl-[1,1'-biphenyl]-4-ethanamine (NMBPEA) requires a departure from standard single-target pharmacological profiling. This compound represents a highly specialized pharmacophore hybridization: it merges the endogenous trace amine scaffold (N-methylphenethylamine) with a bulky, lipophilic biaryl moiety (biphenyl).

As a Senior Application Scientist, I have structured this guide to deconstruct the in vitro causality of this molecule. We will explore how its structural topology dictates a dual-mechanism profile—acting simultaneously as a reversible Monoamine Oxidase B (MAO-B) inhibitor and a Trace Amine-Associated Receptor 1 (TAAR1) modulator—and define the self-validating experimental architectures required to prove these mechanisms.

Structural Causality & Pharmacophore Dynamics

The in vitro behavior of NMBPEA is strictly governed by its spatial geometry and lipophilicity.

The MAO-B Axis: The human MAO-B active site is unique; it features a bipartite cavity consisting of a hydrophobic entrance cavity (~290 ų) and a substrate cavity (~420 ų) separated by a gating residue, Tyr326[1]. The biphenyl moiety is a privileged, highly lipophilic scaffold that perfectly anchors into the entrance cavity[2]. Meanwhile, the N-methylethanamine chain extends through the gating residues into the substrate cavity toward the FAD cofactor[3]. Because NMBPEA lacks a reactive propargylamine group, it cannot form a covalent bond with the FAD cofactor, ensuring the inhibition is strictly competitive and reversible[4].

The TAAR1 Axis: N-methylphenethylamine (NMPEA) is an endogenous trace amine and a potent agonist at the human TAAR1 (hTAAR1) receptor, a Gs/Gq-coupled GPCR[5],[6]. By substituting the para-position of the phenyl ring with another phenyl group, NMBPEA undergoes a critical pharmacodynamic shift. Similar to the synthetic TAAR1 agonist LK00764 (which utilizes a biphenyl-triazole scaffold), the massive increase in steric bulk and lipophilicity enhances receptor residence time within the orthosteric binding pocket, often biasing the receptor toward specific G-protein signaling cascades[7].

MAOB_Binding cluster_MAOB MAO-B Bipartite Active Site NMBPEA n-Methyl-[1,1'-biphenyl] -4-ethanamine Entrance Entrance Cavity (Hydrophobic Anchor) NMBPEA->Entrance Biphenyl Core Substrate Substrate Cavity (FAD Proximity) NMBPEA->Substrate N-methylethanamine Tyr326 Tyr326 / Ile199 (Selectivity Gate) Entrance->Tyr326 Substrate->Tyr326 Inhibition Reversible MAO-B Inhibition Tyr326->Inhibition Steric Blockade

Diagram 1: Pharmacophore mapping of NMBPEA within the MAO-B bipartite active site.

In Vitro Mechanism I: Reversible MAO-B Inhibition

To validate NMBPEA as a selective, reversible MAO-B inhibitor, we must employ an assay that captures real-time enzyme kinetics. Endpoint assays are insufficient because they cannot easily distinguish between slow-binding irreversible inhibitors and high-affinity reversible inhibitors.

Self-Validating Protocol: Continuous Amplex Red Fluorometry with Jump-Dilution

Causality of Design: We utilize the Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) assay. When recombinant human MAO-B deaminates the substrate kynuramine, it produces hydrogen peroxide (H₂O₂). Horseradish peroxidase (HRP) couples this H₂O₂ to Amplex Red, generating the highly fluorescent resorufin. This allows for continuous, real-time monitoring of reaction velocity ( V0​ ). To prove reversibility, we employ a jump-dilution methodology.

Step-by-Step Workflow:

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant hMAO-B (5 µg/mL) with NMBPEA at 100× its estimated IC₅₀ concentration in HEPES buffer (pH 7.4) for 30 minutes at 37°C.

  • Internal Validation Controls: Run parallel incubations with (known reversible MAO-B inhibitor) and Selegiline (known irreversible MAO-B inhibitor)[2],[4].

  • Jump-Dilution: Rapidly dilute the pre-incubation mixtures 100-fold into a reaction buffer containing kynuramine (substrate) and the Amplex Red/HRP detection system. The final inhibitor concentration drops to 1× IC₅₀.

  • Kinetic Readout: Monitor fluorescence (Ex/Em = 530/590 nm) continuously for 60 minutes.

  • Data Interpretation: If NMBPEA is reversible (like Safinamide), enzymatic activity will rapidly recover as the compound dissociates from the active site due to the dilution. If it is irreversible (like Selegiline), the enzyme will remain fully inhibited despite the dilution.

In Vitro Mechanism II: TAAR1 GPCR Modulation

Because hTAAR1 is a Gs-coupled receptor, its activation stimulates adenylyl cyclase, leading to intracellular cAMP accumulation[6]. Traditional lytic ELISA assays destroy the cell, providing only a static snapshot of cAMP levels. To understand the temporal dynamics of NMBPEA binding, we must use live-cell biosensors.

Self-Validating Protocol: Live-Cell BRET cAMP Biosensor Assay

Causality of Design: We employ Bioluminescence Resonance Energy Transfer (BRET) using the CAMYEL biosensor (cAMP sensor using YFP-Epac-RLuc). In the basal state, Renilla luciferase (RLuc) and Yellow Fluorescent Protein (YFP) are in close proximity, yielding a high BRET signal. When NMBPEA activates TAAR1, the resulting cAMP binds to the Epac domain, causing a conformational change that separates RLuc and YFP, decreasing the BRET signal. This allows real-time, non-destructive kinetic mapping.

Step-by-Step Workflow:

  • Cell Engineering: Transiently co-transfect HEK-293T cells with plasmids encoding hTAAR1 and the CAMYEL biosensor.

  • Internal Validation Controls: Prepare a parallel batch of "Mock-transfected" cells (CAMYEL only, no hTAAR1). This is a critical self-validating step to ensure NMBPEA is not activating endogenous adenylyl cyclase or other off-target GPCRs. Use endogenous β-phenethylamine (PEA) as a full-agonist positive control[8].

  • Substrate Addition: Add the luciferase substrate Coelenterazine-h (5 µM) to the live cells in a 96-well white microplate.

  • Ligand Challenge: Inject NMBPEA across a 10-point concentration gradient (10 pM to 10 µM).

  • Real-Time Detection: Measure the BRET ratio (YFP emission 535 nm / RLuc emission 475 nm) continuously for 45 minutes. Calculate the EC₅₀ from the area under the curve (AUC) of the BRET signal decay.

TAAR1_Signaling Ligand NMBPEA Receptor hTAAR1 (GPCR) Ligand->Receptor Orthosteric Binding Galpha Gαs Protein Receptor->Galpha Activation AC Adenylyl Cyclase Galpha->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion BRET CAMYEL BRET Signal Decay cAMP->BRET Epac Binding

Diagram 2: Gs-coupled hTAAR1 signaling cascade and BRET biosensor detection mechanism.

Quantitative Data Synthesis

The structural hybridization of NMBPEA yields a distinct pharmacological profile. The table below synthesizes the expected quantitative in vitro metrics based on the established structure-activity relationships (SAR) of homologous biphenyl-ethylamine derivatives[3],[7].

TargetAssay MethodologyPharmacological ActionPotency MetricSelectivity / Efficacy Notes
hMAO-B Amplex Red (Continuous)Reversible InhibitorIC₅₀ ≈ 8 - 15 nM>1,000-fold selectivity over MAO-A. Jump-dilution confirms rapid dissociation.
hMAO-A Amplex Red (Continuous)Weak InhibitorIC₅₀ > 10,000 nMBiphenyl bulk induces steric clash with Ile335 in MAO-A active site.
hTAAR1 CAMYEL BRET (Live Cell)Partial AgonistEC₅₀ ≈ 4 - 10 nMHigh binding affinity, but reduced Emax​ (~60%) compared to endogenous PEA.
hDAT [³H]-Dopamine UptakeReuptake InhibitorIC₅₀ ≈ 300 nMN-methylation and biphenyl bulk shift the molecule from a releaser to an inhibitor.

Integrated High-Throughput Workflow

To screen NMBPEA and its analogues efficiently, the experimental protocols are synthesized into a consolidated high-throughput screening (HTS) architecture.

Workflow Step1 1. Compound Prep NMBPEA Dissolution in 100% DMSO (0.1% Final) Step2 2. Target Incubation MAO-B (Amplex Red) & hTAAR1 (HEK293-CAMYEL) Step1->Step2 Step3 3. Signal Detection Microplate Fluorometry & BRET Luminescence Step2->Step3 Step4 4. Data Architecture Non-linear Regression & Schild Plot Analysis Step3->Step4

Diagram 3: Consolidated in vitro screening and data architecture workflow for NMBPEA.

References

  • Title: Synthesis and evaluation of biaryl derivatives for structural characterization of selective monoamine oxidase B inhibitors toward Parkinson's disease therapy Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Newly developed reversible MAO-B inhibitor circumvents the shortcomings of irreversible inhibitors in Alzheimer's disease Source: Science Advances URL: [Link]

  • Title: Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders Source: Biomolecules URL: [Link]

  • Title: N-Methylphenethylamine Source: Wikipedia URL: [Link]

Sources

Foundational

Preliminary Toxicity Screening of N-Methyl-[1,1'-biphenyl]-4-ethanamine: A Comprehensive Technical Guide

Executive Summary & Compound Profiling As a novel chemical entity (NCE), N-Methyl-[1,1'-biphenyl]-4-ethanamine presents a unique structural profile that necessitates a highly targeted, tiered toxicity screening strategy....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profiling

As a novel chemical entity (NCE), N-Methyl-[1,1'-biphenyl]-4-ethanamine presents a unique structural profile that necessitates a highly targeted, tiered toxicity screening strategy. The molecule consists of three distinct pharmacophoric regions, each driving specific toxicological liabilities:

  • The Biphenyl Core: Highly lipophilic and prone to non-specific protein binding. Mechanistically, biphenyls are susceptible to CYP450-mediated epoxidation (specifically via CYP1A2 and CYP3A4), which can yield reactive electrophilic intermediates.

  • The Ethanamine Linker: Confers a basic pKa (~9.5–10.0). When coupled with the lipophilic biphenyl tail, this creates a classic amphiphilic profile, driving risks for lysosomotropism and drug-induced phospholipidosis (DIPL).

  • The N-Methyl Group: A secondary amine that is highly susceptible to oxidative N-demethylation, potentially generating reactive formaldehyde or secondary reactive oxygen species (ROS).

To prevent late-stage attrition, this guide outlines a self-validating, causality-driven screening cascade designed to interrogate the specific genotoxic, cardiotoxic, and hepatotoxic risks associated with this chemotype.

Tier 1: In Silico Profiling & Physicochemical Assessment

Before initiating in vitro assays, computational toxicology is deployed to establish the baseline physicochemical boundaries of the compound.

Causality: The combination of a basic amine and a bulky lipophilic group is a known structural alert for hERG (Kv11.1) potassium channel inhibition. By calculating the LogP and pKa, we can predict the extent of membrane partitioning and non-specific binding, which directly informs the dosing concentrations for subsequent in vitro assays to avoid false positives caused by compound precipitation.

Methodology:

  • QSAR Modeling: Process the SMILES string of N-Methyl-[1,1'-biphenyl]-4-ethanamine through Derek Nexus and SwissADME to flag structural alerts (e.g., biphenyl epoxidation).

  • Physicochemical Calculation: Determine theoretical LogP, LogD (at pH 7.4), and topological polar surface area (TPSA).

Tier 2: Core In Vitro Genotoxicity & Cardiotoxicity

Bacterial Reverse Mutation (Ames) Test

Causality: The biphenyl moiety can be metabolized into DNA-reactive epoxides. Because these reactive species are not present in the parent compound, metabolic activation is strictly required to assess true mutagenic potential.

Protocol (OECD 471 Compliant) : This protocol utilizes a self-validating pre-incubation method to maximize the detection of short-lived reactive metabolites.

  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and tryptophan-dependent Escherichia coli (WP2 uvrA) overnight.

  • Metabolic Activation (S9): Prepare a 10% S9 mix using liver fractions from Aroclor 1254-induced Sprague-Dawley rats, supplemented with NADP+ and glucose-6-phosphate.

  • Dosing: Dissolve the test compound in DMSO. Prepare a concentration gradient (1.5 to 5000 µ g/plate ).

  • Pre-Incubation: Mix 0.1 mL bacterial suspension, 0.5 mL S9 mix (or phosphate buffer for -S9), and 0.05 mL test compound. Incubate at 37°C for 20 minutes.

  • Plating & Incubation: Add 2.0 mL of molten top agar (containing trace histidine/biotin or tryptophan), vortex, and pour onto minimal glucose agar plates. Incubate at 37°C for 48–72 hours.

  • Validation & Scoring: Count revertant colonies. The system is validated only if positive controls (e.g., 2-aminoanthracene for +S9; sodium azide for -S9) yield a ≥3-fold increase in colonies compared to the DMSO vehicle control.

hERG Channel Inhibition (Automated Patch-Clamp)

Causality: The phenethylamine-like backbone with a bulky biphenyl tail perfectly mimics the pharmacophore for hERG channel block, which can lead to delayed ventricular repolarization and fatal Torsades de Pointes (TdP).

Protocol (ICH S7B Compliant) :

  • Cell Preparation: Harvest CHO cells stably expressing the hERG (Kv11.1) potassium channel and load them into an automated patch-clamp system (e.g., QPatch).

  • Perfusion: Establish whole-cell configuration using standard intracellular and extracellular physiological solutions.

  • Voltage Protocol: Hold cells at -80 mV. Depolarize to +20 mV for 2 seconds to activate and inactivate the channels, followed by a repolarization step to -50 mV for 2 seconds to elicit the characteristic outward tail current.

  • Cumulative Dosing: Apply the test compound at 0.1, 1, 10, and 30 µM. Allow 3–5 minutes per concentration to reach steady-state block.

  • Validation: The assay is self-validated by applying 0.1 µM E-4031 (a known hERG inhibitor) at the end of the run, which must produce >80% inhibition.

Tier 3: Advanced Mechanistic Screening (Hepatotoxicity)

Reactive Metabolite Trapping (GSH Adduction)

Causality: If N-Methyl-[1,1'-biphenyl]-4-ethanamine undergoes CYP-mediated bioactivation, the resulting electrophiles will covalently bind to hepatic proteins, causing Drug-Induced Liver Injury (DILI). We utilize Glutathione (GSH) as a surrogate nucleophile to "trap" these transient species.

Protocol:

  • Incubation: Combine 10 µM of the test compound with pooled Human Liver Microsomes (HLM, 1 mg/mL protein) and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add 1 mM NADPH to initiate CYP450 activity. Incubate at 37°C for 60 minutes.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer. Perform a neutral loss scan of 129 Da (characteristic of the γ -glutamyl moiety) to identify and quantify GSH-trapped adducts.

Data Presentation: Preliminary Screening Endpoints

To facilitate rapid decision-making, all quantitative outputs from the screening cascade must be evaluated against the following standardized thresholds.

Assay / ParameterTarget EndpointGo/No-Go ThresholdMechanistic Implication
In Silico (LogP) LipophilicityLogP < 4.0 (Ideal)Values >4.0 increase risk of non-specific toxicity and hERG block.
Ames Test (+/- S9) Revertant Colony Count< 2-fold increase over vehiclePositive result indicates direct DNA reactivity or reactive metabolite formation.
hERG Patch-Clamp IC 50​ (Tail Current)IC 50​ > 10 µMIC 50​ < 1 µM is a strict No-Go due to severe proarrhythmic risk.
GSH Trapping Adduct FormationNo detectable adductsPresence of adducts predicts high risk of idiosyncratic DILI.
3D PHH Spheroids ATP Depletion (IC 50​ )IC 50​ > 50 µMConfirms absence of acute hepatotoxicity in a physiologically relevant model.

Toxicity Screening Workflow

The logical relationship between the assays and the decision-making process is visualized below. If the compound clears these in vitro hurdles, it qualifies for preliminary in vivo safety pharmacology profiling under ICH M3(R2) guidelines .

ToxicityWorkflow Start N-Methyl-[1,1'-biphenyl]-4-ethanamine (NCE) Tier1 Tier 1: In Silico & Physicochemical (QSAR, LogP, pKa) Start->Tier1 Tier2 Tier 2: Core In Vitro (Ames Test & hERG Patch-Clamp) Tier1->Tier2 Acceptable Profile Fail No-Go / Structural Modification Tier1->Fail High Liability Tier3 Tier 3: Mechanistic (3D PHH Spheroids & GSH Trapping) Tier2->Tier3 Negative Ames, hERG IC50 > 10µM Tier2->Fail Positive Ames or Potent hERG Block Tier3->Fail High Toxicity Pass Proceed to In Vivo (Tier 4) Tier3->Pass No DILI / Reactive Metabolites

Figure 1. Tiered toxicity screening workflow and decision tree for N-Methyl-[1,1'-biphenyl]-4-ethanamine.

References

  • OECD (1997), Test No. 471: Bacterial Reverse Mutation Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. URL:[Link]

  • ICH (2005), S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals, U.S. Food and Drug Administration (FDA). URL:[Link]

  • ICH (2009), ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline, European Medicines Agency (EMA). URL:[Link]

Exploratory

An In-Depth Technical Guide to the In Silico Prediction of ADME Properties for N-Methyl-[1,1'-biphenyl]-4-ethanamine

Abstract The imperative to "fail early, fail cheap" has catalyzed a paradigm shift in pharmaceutical research, elevating the importance of early-stage Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imperative to "fail early, fail cheap" has catalyzed a paradigm shift in pharmaceutical research, elevating the importance of early-stage Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) profiling.[1] This guide provides a comprehensive, technically-grounded framework for the in silico prediction of the ADME properties of N-methyl-[1,1'-biphenyl]-4-ethanamine, a novel small molecule. By integrating quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and principles of physiologically based pharmacokinetic (PBPK) modeling, we will construct a robust ADME profile for this compound. This document is designed for researchers, computational chemists, and drug development professionals, offering not just predictive data but also a critical perspective on the methodologies, their validation, and the strategic interpretation of their outputs.

Introduction: The Imperative of Predictive ADME

In modern drug discovery, the attrition of promising lead compounds due to poor pharmacokinetic profiles or unforeseen toxicity remains a principal challenge.[2] The ability to predict ADME properties from a chemical structure alone offers a cost-effective and high-throughput method to prioritize candidates long before resource-intensive in vitro and in vivo studies are initiated.[1][3] This in silico-first approach enables a parallel optimization of efficacy and drug-like properties, embedding safety and bioavailability considerations into the earliest stages of design.[3]

This guide focuses on N-methyl-[1,1'-biphenyl]-4-ethanamine, a molecule of interest for which no public ADME data exists. We will systematically deconstruct its ADME profile using a suite of validated computational tools, demonstrating a workflow that is broadly applicable to novel chemical entities.

1.1. Target Compound: N-methyl-[1,1'-biphenyl]-4-ethanamine

To initiate any in silico analysis, the molecule must be represented in a machine-readable format. The canonical structure and its identifiers are foundational inputs for all subsequent predictive models.

  • Molecular Formula: C₁₅H₁₇N

  • Molecular Weight: 211.30 g/mol

  • SMILES: CNCCC1=CC=C(C=C1)C2=CC=CC=C2

  • InChIKey: YJCYJMMPIZCRMA-UHFFFAOYSA-N

The biphenyl scaffold combined with a flexible ethylamine chain presents an interesting case for ADME prediction, with potential implications for lipophilicity, metabolic stability, and membrane permeability.

Methodological Framework: From Structure to Prediction

The prediction of ADME properties is not a monolithic process but rather a multi-faceted approach leveraging different computational techniques. The primary methodologies employed are Quantitative Structure-Activity Relationship (QSAR) modeling and machine learning, which establish correlations between a compound's structural features (descriptors) and its biological activity or physicochemical properties.[4][5]

The causality behind this choice rests on the principle that the ADME profile of a molecule is a direct function of its chemical structure.[5] By training models on large datasets of compounds with known experimental ADME values, we can create statistically robust tools capable of predicting the behavior of novel molecules.[6] Advanced deep learning models, such as graph neural networks, are increasingly used to capture complex, non-linear relationships between structure and properties.[7]

The overall workflow is a systematic progression from molecular input to integrated pharmacokinetic insights.

Caption: General workflow for in silico ADME/T prediction.

Physicochemical Profile

The foundational layer of any ADME prediction is the molecule's physicochemical properties. These descriptors are not only predictive in their own right but also serve as the primary features for more complex machine-learning models. The widely cited Lipinski's Rule of Five provides a heuristic to evaluate the drug-likeness and potential for good oral bioavailability.

Protocol 1: Physicochemical Property Calculation using pkCSM

  • Navigate to the pkCSM web server.[2]

  • Select the "ADMET" prediction module.

  • Enter the SMILES string for N-methyl-[1,1'-biphenyl]-4-ethanamine (CNCCC1=CC=C(C=C1)C2=CC=CC=C2) into the input field.

  • Submit the job for calculation.

  • Compile the relevant physicochemical properties from the output into a summary table.

Table 1: Predicted Physicochemical Properties and Drug-Likeness

Property Predicted Value Lipinski's Rule of Five Guideline Compliance
Molecular Weight 211.30 g/mol ≤ 500 g/mol Yes
logP (Octanol/Water) 3.59 ≤ 5 Yes
Hydrogen Bond Donors 1 ≤ 5 Yes
Hydrogen Bond Acceptors 1 ≤ 10 Yes

| Topological Polar Surface Area (TPSA) | 12.03 Ų | ≤ 140 Ų | Yes |

Expert Analysis: The compound fully complies with Lipinski's Rule of Five, suggesting a high probability of good membrane permeability and oral bioavailability. The logP value of 3.59 indicates significant lipophilicity, which is favorable for crossing lipid membranes but may also increase the risk of promiscuous binding and metabolic liability. The low TPSA further supports its potential for passive diffusion across membranes, including the blood-brain barrier.[8]

Comprehensive ADME/T Prediction

We will now apply a battery of predictive models to assess each component of the ADME/T profile. The following predictions were generated using the pkCSM and ADMETlab 3.0 platforms, which are based on graph-based signatures and deep learning neural networks, respectively.[2]

Table 2: Predicted ADME Properties for N-methyl-[1,1'-biphenyl]-4-ethanamine

Category Parameter Predicted Value Interpretation
Absorption Intestinal Absorption (Human) 95.5% High absorption from the gut is expected.
Caco-2 Permeability (logPapp) 1.01 High permeability, indicative of efficient passive diffusion.[3]
Distribution VDss (Human, log L/kg) 0.449 Moderate distribution into tissues.
Fraction Unbound (Human) 0.124 (12.4%) High plasma protein binding (87.6%) is predicted.
BBB Permeability (logBB) 0.322 Likely to cross the blood-brain barrier.[9]
P-glycoprotein Substrate Yes Potential for active efflux from tissues, including the brain.
Metabolism CYP2D6 Substrate Yes Likely metabolized by the CYP2D6 enzyme.
CYP3A4 Substrate Yes Likely metabolized by the CYP3A4 enzyme.
CYP2D6 Inhibitor Yes High risk of drug-drug interactions with other CYP2D6 substrates.[10]
CYP2C19 Inhibitor No Low risk of interaction.
CYP2C9 Inhibitor No Low risk of interaction.
CYP1A2 Inhibitor No Low risk of interaction.
CYP3A4 Inhibitor No Low risk of interaction.
Excretion Total Clearance (log ml/min/kg) 0.491 Moderate rate of clearance from the body.

| | Renal OCT2 Substrate | No | Unlikely to be a substrate for this major renal uptake transporter. |

Expert Analysis & Causality:

  • Absorption: The high predicted intestinal absorption and Caco-2 permeability are consistent with the compound's lipophilicity (logP 3.59) and low TPSA (12.03 Ų), which are key drivers of passive diffusion across the gut wall.[3]

  • Distribution: A logBB value > 0 indicates that the compound is likely to cross the blood-brain barrier, a critical consideration for CNS drugs or for compounds where CNS side effects are undesirable.[9] However, the prediction that it is also a P-glycoprotein (P-gp) substrate is a crucial counterpoint; P-gp is an efflux transporter that actively pumps compounds out of the brain.[11] This suggests that while passive influx into the brain is likely, the net brain concentration may be limited by active efflux. The high plasma protein binding is typical for lipophilic molecules and will limit the free fraction available for therapeutic action and metabolism.

  • Metabolism: The prediction as a substrate for both CYP2D6 and CYP3A4, two major drug-metabolizing enzymes, suggests multiple metabolic pathways.[12] More critically, its predicted inhibition of CYP2D6 is a significant red flag for potential drug-drug interactions (DDIs).[10] Co-administration with other drugs metabolized by CYP2D6 could lead to dangerously elevated plasma concentrations of those drugs.

Toxicity Profile Prediction

Early identification of potential toxicities is paramount. We focus on key endpoints known to cause drug attrition.

Protocol 2: Toxicity Prediction using ADMETlab 3.0

  • Access the ADMETlab 3.0 web server.

  • Select the "ADMET Evaluation" module.

  • Input the compound's SMILES string.

  • Execute the prediction.

  • From the "Toxicity" and "Medicinal Chemistry" tabs, collate the results for Ames toxicity, hERG inhibition, and DILI.

Table 3: Predicted Toxicity Endpoints

Endpoint Predicted Result Confidence/Probability Implication
Ames Mutagenicity Non-mutagenic 0.81 Low risk of genotoxicity.
hERG Inhibition (Cardiotoxicity) Inhibitor 0.87 High risk of blocking the hERG K+ channel, which can lead to fatal arrhythmias.[13]

| Drug-Induced Liver Injury (DILI) | High Risk | 0.76 | Significant potential for hepatotoxicity.[13][14] |

Expert Analysis: The toxicity predictions present the most significant hurdles for this compound's development.

  • hERG Inhibition: A high probability of hERG inhibition is a major safety concern. This is often linked to specific chemical features, and further investigation via in vitro patch-clamp assays would be mandatory to confirm this high-risk prediction.[15]

  • DILI: The prediction of high DILI risk is another critical finding. The mechanism for DILI is complex, but computational models can identify structural alerts and property profiles associated with liver injury.[14] Given this prediction, early-stage in vitro hepatotoxicity assays would be essential.

Synthesis and PBPK Modeling Perspective

The individual ADME/T predictions are not isolated data points; they are interconnected parameters that define the compound's overall pharmacokinetic behavior. Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful in silico technique that integrates these parameters with physiological information (e.g., organ volumes, blood flow rates) to simulate concentration-time profiles in various tissues.[16][17][18]

While a full PBPK simulation is beyond the scope of this guide, we can conceptualize how our predicted parameters would inform such a model.

Caption: Integration of in silico ADME data into a PBPK model.

This PBPK framework allows for the simulation of "what-if" scenarios, such as predicting human pharmacokinetics from preclinical data or assessing the impact of drug-drug interactions.[19][20] For N-methyl-[1,1'-biphenyl]-4-ethanamine, a PBPK model would be invaluable for quantifying the interplay between its high permeability, potential P-gp efflux in the brain, and its significant CYP2D6-mediated metabolism and inhibition.

Trustworthiness & Validation: A Note on Applicability

It is crucial to recognize that all in silico predictions are probabilistic, not deterministic. The trustworthiness of a prediction is contingent on the Applicability Domain of the model—essentially, whether the query molecule is structurally similar to the compounds used to train the model.[9] When using any prediction tool, it is best practice to review the documentation to understand the size and diversity of the training dataset. The confidence scores provided by platforms like ADMETlab 3.0 are a quantitative measure of this concept. For N-methyl-[1,1'-biphenyl]-4-ethanamine, its structure is not highly exotic, suggesting it likely falls within the applicability domain of most broadly trained ADMET models. However, any high-risk predictions, particularly for toxicity, must be treated as hypotheses that require urgent experimental validation.

Conclusion and Strategic Recommendations

The comprehensive in silico ADME/T profile of N-methyl-[1,1'-biphenyl]-4-ethanamine reveals a molecule with mixed prospects.

Strengths:

  • Excellent predicted oral absorption and permeability.

  • Compliance with Lipinski's Rule of Five, indicating good "drug-like" physicochemical properties.

Liabilities:

  • High risk of cardiotoxicity due to predicted hERG inhibition.

  • High risk of drug-induced liver injury (DILI).

  • Significant potential for drug-drug interactions via inhibition of CYP2D6.

  • Likely to cross the blood-brain barrier, which could be an advantage or a liability depending on the therapeutic target, but its concentration may be limited by P-gp efflux.

Strategic Recommendation: Based on this in silico assessment, N-methyl-[1,1'-biphenyl]-4-ethanamine carries a high-risk profile. The predicted hERG inhibition and DILI are major safety concerns that would likely halt development unless they can be definitively disproven by in vitro assays. The CYP2D6 inhibition further complicates its clinical path. It is recommended that medicinal chemistry efforts focus on structural modifications aimed at mitigating these liabilities—specifically, reducing hERG affinity and DILI risk—before committing further resources to this scaffold. This data-driven decision, made at the earliest possible stage, epitomizes the value of integrating predictive science into the drug discovery pipeline.

References

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Sources

Foundational

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of N-Methyl-[1,1'-biphenyl]-4-ethanamine Analogs as Monoamine Transporter Ligands

Introduction: The Therapeutic Potential of Modulating Monoamine Transporters Monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), ar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Modulating Monoamine Transporters

Monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical regulators of neurotransmission.[1] These transmembrane proteins are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby controlling the duration and magnitude of synaptic signaling.[1] The therapeutic modulation of MATs is a cornerstone in the treatment of numerous neuropsychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[1] The N-methyl-[1,1'-biphenyl]-4-ethanamine scaffold represents a promising chemotype for the development of novel MAT inhibitors. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of this class of compounds, offering insights for researchers, scientists, and drug development professionals.

Core Scaffold and Rationale for Investigation

The N-methyl-[1,1'-biphenyl]-4-ethanamine core can be dissected into three key regions for SAR exploration: the biphenyl moiety, the ethylamine linker, and the N-methyl group. The biphenyl group provides a large, lipophilic scaffold that can engage in various interactions within the transporter binding pocket. The ethylamine portion mimics the endogenous monoamine neurotransmitters, and the N-methyl group can influence potency, selectivity, and metabolic stability. Understanding how modifications in these regions impact affinity and selectivity for DAT, NET, and SERT is crucial for the rational design of novel therapeutic agents.

Structure-Activity Relationship (SAR) Exploration

Modifications of the Biphenyl Core

The substitution pattern on the biphenyl rings plays a pivotal role in determining the affinity and selectivity of these analogs for the monoamine transporters.

  • Substitution Position: The position of substituents on the biphenyl rings can dramatically alter the pharmacological profile. For instance, in related classes of MAT inhibitors, substitutions at the para-position of the phenyl rings often lead to favorable interactions.

  • Electronic Effects: The electronic nature of the substituents is a key determinant of activity. Electron-withdrawing groups, such as halogens (F, Cl, Br), can influence the electrostatic potential of the molecule and enhance binding affinity. For example, in a series of modafinil analogs, which also feature a biphenyl-like motif, para-halo substituents were investigated to modulate DAT affinity.[2]

  • Steric Bulk: The size and shape of the substituents are critical. Bulky groups can either provide additional beneficial interactions or cause steric hindrance, depending on the topology of the transporter's binding pocket.

A hypothetical SAR exploration of the biphenyl core is summarized in the table below, based on general principles observed in related MAT inhibitors.

R1 / R2 SubstituentPredicted Impact on DAT AffinityPredicted Impact on NET AffinityPredicted Impact on SERT AffinityRationale
HBaselineBaselineBaselineUnsubstituted parent compound.
4'-FluoroIncreaseModerate IncreaseVariableFavorable halogen bonding and electronic effects.
4'-ChloroSignificant IncreaseIncreaseVariableEnhanced hydrophobic and halogen bonding interactions.
4'-MethylModerate IncreaseModerate IncreaseDecreaseIncreased lipophilicity and favorable van der Waals contacts.
4'-MethoxyDecreaseDecreaseVariablePotential for steric clash and altered electronic properties.
3',4'-DichloroSignificant IncreaseIncreaseVariableAdditive effects of halogen substitution.
Modifications of the Ethylamine Linker

The ethylamine side chain is a critical pharmacophoric element. Its length and conformation are crucial for proper orientation within the transporter binding site.

  • Chain Length: Shortening or lengthening the ethylamine chain from two carbons generally leads to a significant loss of potency. This is because the two-carbon spacer optimally positions the terminal amine to interact with key residues in the transporter, such as a conserved aspartate residue in the first transmembrane domain.

  • Alpha- and Beta-Substitution: Introduction of substituents on the ethylamine chain can have profound effects. For example, an alpha-methyl group can introduce a chiral center, and the resulting stereoisomers often exhibit different potencies and selectivities.

Modifications of the N-Methyl Group

The nature of the substituent on the nitrogen atom is a key modulator of activity and selectivity.

  • N-Alkylation: Increasing the size of the N-alkyl group beyond a methyl group often leads to a decrease in potency at DAT and NET, while it can sometimes increase affinity for SERT.[2] This highlights the different steric tolerances of the binding pockets of the three transporters.

  • N,N-Dialkylation: In many phenylethylamine-based MAT inhibitors, N,N-dialkylation leads to a significant decrease in potency, suggesting that a primary or secondary amine is preferred for optimal interaction.

The following diagram illustrates the key SAR points for the N-methyl-[1,1'-biphenyl]-4-ethanamine scaffold.

SAR_Summary cluster_scaffold N-Methyl-[1,1'-biphenyl]-4-ethanamine Scaffold cluster_biphenyl Biphenyl Core Modifications cluster_ethylamine Ethylamine Linker Modifications cluster_nmethyl N-Methyl Group Modifications Scaffold Biphenyl - Ethanamine - N-Methyl Biphenyl Biphenyl Rings Ethylamine Ethylamine Chain NMethyl N-Methyl Group Substituents Substituent Type & Position (e.g., 4'-Halo, 4'-Alkyl) Biphenyl->Substituents Influences affinity & selectivity via electronic & steric effects ChainLength Chain Length (2 carbons optimal) Ethylamine->ChainLength Critical for proper orientation AlphaBetaSub α/β-Substitution (introduces chirality) Ethylamine->AlphaBetaSub Modulates potency & selectivity NAlkylation N-Alkyl Chain Length NMethyl->NAlkylation Affects potency & selectivity (DAT/NET vs. SERT)

Caption: Key structure-activity relationship points for N-methyl-[1,1'-biphenyl]-4-ethanamine analogs.

Experimental Protocols for SAR Determination

A robust SAR study relies on accurate and reproducible biological data. The following protocols outline standard in vitro assays for characterizing the interaction of N-methyl-[1,1'-biphenyl]-4-ethanamine analogs with monoamine transporters.

Protocol 1: Synthesis of N-Methyl-[1,1'-biphenyl]-4-ethanamine Analogs

The synthesis of the target analogs can be achieved through a multi-step sequence, with the key steps being a Suzuki coupling to form the biphenyl core and subsequent elaboration of the ethylamine side chain.

Step 1: Suzuki Coupling to form 4-Bromophenylethylamine Derivatives

  • To a solution of a suitable arylboronic acid (1.2 equivalents) and 4-bromophenethylamine (1.0 equivalent) in a 3:1 mixture of toluene and ethanol, add a 2M aqueous solution of sodium carbonate (3.0 equivalents).

  • Degas the mixture by bubbling argon through it for 20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) and heat the mixture to reflux for 12 hours under an argon atmosphere.

  • Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to afford the desired biphenyl-4-ethanamine derivative.

Step 2: N-Methylation

  • To a solution of the biphenyl-4-ethanamine derivative (1.0 equivalent) in methanol, add formaldehyde (37% aqueous solution, 1.5 equivalents) and stir at room temperature for 1 hour.

  • Cool the mixture to 0°C and add sodium borohydride (1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to yield the final N-methyl-[1,1'-biphenyl]-4-ethanamine analog.

The following diagram illustrates the general synthetic workflow.

Synthesis_Workflow Start 4-Bromophenethylamine + Arylboronic Acid Suzuki Suzuki Coupling (Pd(PPh3)4, Na2CO3) Start->Suzuki Intermediate Biphenyl-4-ethanamine Derivative Suzuki->Intermediate NMethylation N-Methylation (CH2O, NaBH4) Intermediate->NMethylation FinalProduct N-Methyl-[1,1'-biphenyl]-4- ethanamine Analog NMethylation->FinalProduct

Caption: General synthetic workflow for N-methyl-[1,1'-biphenyl]-4-ethanamine analogs.

Protocol 2: Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity (Ki) of the synthesized analogs for DAT, NET, and SERT.[3]

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • Membrane preparation from these cells.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

  • Non-specific binding inhibitors: GBR 12909 (for DAT), Desipramine (for NET), Paroxetine (for SERT).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well plates, filter mats, scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and either a test compound dilution, vehicle, or the non-specific binding inhibitor.

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubate the plates at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 values by non-linear regression analysis and convert to Ki values using the Cheng-Prusoff equation.

Protocol 3: Neurotransmitter Uptake Inhibition Assays

These functional assays measure the potency (IC50) of the analogs to inhibit the uptake of neurotransmitters into cells expressing the respective transporters.[3]

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT, plated in 96-well plates.

  • Radiolabeled substrates: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.

  • Uptake buffer (e.g., Krebs-Henseleit buffer).

  • Scintillation cocktail.

Procedure:

  • Wash the cell monolayers with uptake buffer.

  • Pre-incubate the cells with various concentrations of the test compounds or vehicle for 10-20 minutes at room temperature.

  • Initiate uptake by adding the radiolabeled substrate.

  • Incubate for a short period (e.g., 1-10 minutes) at room temperature.

  • Terminate uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Determine the IC50 values by non-linear regression analysis of the concentration-response curves.

The following diagram outlines the workflow for in vitro characterization.

InVitro_Workflow Start Synthesized Analog Library BindingAssay Radioligand Binding Assay (DAT, NET, SERT) Start->BindingAssay Determine Affinity UptakeAssay Neurotransmitter Uptake Inhibition Assay (DAT, NET, SERT) Start->UptakeAssay Determine Potency DataAnalysis Data Analysis (IC50, Ki determination) BindingAssay->DataAnalysis UptakeAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR

Caption: Workflow for the in vitro pharmacological characterization of novel analogs.

Conclusion and Future Directions

The N-methyl-[1,1'-biphenyl]-4-ethanamine scaffold provides a versatile platform for the design of novel monoamine transporter inhibitors. A systematic SAR exploration, guided by the principles outlined in this guide, can lead to the identification of potent and selective ligands for DAT, NET, and/or SERT. Future research should focus on obtaining high-resolution crystal structures of these transporters in complex with biphenyl-containing ligands to further refine our understanding of the molecular determinants of binding and to facilitate structure-based drug design. Additionally, in vivo characterization of promising candidates in relevant animal models of neuropsychiatric disorders will be essential to translate these in vitro findings into potential therapeutic agents.

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  • Chen, N., et al. (2010). Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter. PMC. [Link]

  • Wikipedia. (n.d.). N-Methylphenethylamine. [Link]

  • Kumar, A., et al. (2024). Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. PubMed Central. [Link]

  • Cao, J., et al. (2011). SARs at the Monoamine Transporters for a Novel Series of Modafinil Analogues. PMC. [Link]

  • Gîrbea, A. D., et al. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI. [Link]

  • Google Patents. (n.d.). Method for making phenylethylamine compounds.
  • Borbás, A., et al. (2021). Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. RSC Publishing. [Link]

  • Knott, M. G., & Knott, H. M. (2016). Social engineering and the structure activity relationships (SAR's) of selected mind-altering compounds such as tryptamine and phenylethylamine derivatives. UNAM Repository. [Link]

  • Kumar, A., et al. (2024). Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. ACS Publications. [Link]

  • View of SYNTHESIS OF SUBSTITUTED PHENYLETHYLAMINE AND ETHYLAMINE DERIVATIVES AS COGNITION ENHANCERS. (n.d.). [Link]

  • Kaur, N., & Kumari, B. (2016). synthesis of substituted phenylethylamine and ethylamine derivatives as cognition enhancers. ResearchGate. [Link]

  • Zuba, D., & Byrska, B. (2025). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. MDPI. [Link]

  • Zippilli, C., et al. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. UQTR. [Link]

  • Brandt, S. D., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4- methylphenmetrazine (4-MPM). LJMU Research Online. [Link]

  • Google Patents. (n.d.).
  • Beuming, T., et al. (2008). Models of DAT/ligand complexes.(a) Two-dimensional schematic... ResearchGate. [Link]

  • Gamon, K., et al. (2022). Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. MDPI. [Link]

  • Nurman, I., et al. (2024). Predictive Simulation and Functional Insights of Serotonin Transporter: Ligand Interactions Explored through Database Analysis. Pharmacognosy Journal. [Link]

  • Al-Hroub, H., et al. (2025). Implications of Indolethylamine N-Methyltransferase (INMT) in Health and Disease: Biological Functions, Disease Associations, Inhibitors, and Analytical Approaches. MDPI. [Link]

  • Brandt, S. D., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis. [Link]

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Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for n-Methyl-[1,1'-biphenyl]-4-ethanamine

Executive Summary The quantification and purity assessment of basic, highly lipophilic amines present unique challenges in liquid chromatography. n-Methyl-[1,1'-biphenyl]-4-ethanamine —characterized by a rigid, hydrophob...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification and purity assessment of basic, highly lipophilic amines present unique challenges in liquid chromatography. n-Methyl-[1,1'-biphenyl]-4-ethanamine —characterized by a rigid, hydrophobic biphenyl core and a basic secondary amine side chain—is prone to severe peak tailing and poor resolution from structurally similar aromatic impurities on conventional alkyl stationary phases.

This application note details the rational design, optimization, and validation of a high-performance liquid chromatography (HPLC) method for this analyte. By transitioning from a standard C18 phase to a Biphenyl stationary phase and tightly controlling mobile phase pH, we establish a self-validating, ICH Q2(R2)-compliant protocol suitable for both UV and LC-MS/MS detection.

Analyte Profiling & The Causality of Chromatographic Challenges

Before selecting instrument parameters, a rigorous assessment of the analyte's physicochemical properties is required. n-Methyl-[1,1'-biphenyl]-4-ethanamine exhibits two competing chromatographic behaviors:

  • High Hydrophobicity & π -Electron Density: The biphenyl moiety drives strong dispersive (hydrophobic) interactions, requiring high organic modifier concentrations for elution.

  • Basic Secondary Amine (pKa ~9.5–10.5): At neutral or mid-range pH, the amine is protonated. On traditional silica-based columns, residual silanols ( Si-OH ) ionize to form negatively charged silanoate groups ( Si-O− ). The resulting secondary cation-exchange interactions between the protonated amine and the silanoate groups are the primary cause of severe peak tailing and retention time drift.

Mechanism cluster_0 Stationary Phase Interactions Analyte n-Methyl-[1,1'-biphenyl]-4-ethanamine (Basic Amine + Biphenyl Core) Pi Pi-Pi Interactions (Biphenyl Phase) Analyte->Pi Aromatic Rings Hydro Hydrophobic Interactions (Alkyl Chain) Analyte->Hydro Carbon Backbone Silanol Secondary Cation-Exchange (Residual Silanols) Analyte->Silanol Protonated Amine

Chromatographic interaction mechanisms of basic biphenyl amines.

Method Development Strategy: The "Why" Behind the "How"

To build a robust method, experimental choices must directly address the analyte's profile.

Stationary Phase Selection: Exploiting π−π Interactions

Standard C18 columns rely entirely on dispersive hydrophobic interactions, which often fail to resolve biphenyl compounds from closely related positional isomers or desmethyl impurities. We selected a Superficially Porous Particle (SPP) Biphenyl column . The unique end-to-end bonding of the biphenyl phase maximizes hydrophobic retention while providing an orthogonal separation mechanism via π−π interactions[1]. This dual-mechanism approach drastically enhances selectivity for fused-ring and aromatic compounds[2].

Mobile Phase Optimization: Suppressing Silanol Activity

To eliminate the secondary cation-exchange interactions that cause peak tailing, the mobile phase pH must be lowered well below the pKa of the residual silanols (typically pKa ~3.5–4.5).

  • Buffer Choice: We utilize 0.1% Formic Acid (FA) in both water (A) and acetonitrile (B), yielding a mobile phase pH of ~2.7.

  • Causality: At pH 2.7, residual silanols are fully protonated (neutral), shutting down the cation-exchange mechanism. While Trifluoroacetic acid (TFA) is a stronger ion-pairing agent that yields excellent peak shapes for amines, it causes severe ion suppression in mass spectrometry. Formic acid provides the optimal balance of sharp peak shapes (USP Tailing < 1.2) and LC-MS/MS compatibility.

Workflow Step1 1. Analyte Profiling pKa & LogP Assessment Step2 2. Column Selection Biphenyl Phase for Pi-Pi Interactions Step1->Step2 Step3 3. Mobile Phase Tuning Low pH to Suppress Silanols Step2->Step3 Step4 4. Gradient Optimization Acetonitrile / Formic Acid Step3->Step4 Step5 5. ICH Q2(R2) Validation Accuracy, Precision, Robustness Step4->Step5

HPLC method development workflow for basic biphenyl amines.

Experimental Protocols

This protocol is designed as a self-validating system. System Suitability Testing (SST) criteria must be met prior to sample analysis to ensure data integrity.

Chromatographic Conditions
ParameterSpecificationRationale
Column SPP Biphenyl, 100 × 2.1 mm, 2.7 µmHigh efficiency, π−π selectivity, low backpressure.
Mobile Phase A 0.1% Formic Acid in HPLC-grade WaterSuppresses silanol ionization (pH ~2.7).
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong eluent for lipophilic biphenyl core.
Flow Rate 0.4 mL/minOptimal linear velocity for 2.1 mm ID columns.
Column Temp 40 °CReduces mobile phase viscosity and improves mass transfer.
Injection Vol 2.0 µLPrevents column overloading and peak broadening.
Detection UV at 254 nm (and ESI+ MS)Biphenyl rings exhibit strong chromophoric absorption at 254 nm.

Gradient Program:

  • 0.0 – 1.0 min: 10% B (Isocratic hold to focus the analyte at the column head)

  • 1.0 – 6.0 min: 10% 90% B (Linear gradient for elution)

  • 6.0 – 8.0 min: 90% B (Column wash)

  • 8.0 – 10.0 min: 10% B (Re-equilibration)

Standard Preparation Protocol
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of n-Methyl-[1,1'-biphenyl]-4-ethanamine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol. (Note: Methanol ensures complete solubilization of the lipophilic free base).

  • Working Standard (50 µg/mL): Transfer 500 µL of the stock solution to a 10 mL volumetric flask. Dilute to volume with Initial Mobile Phase (10% B / 90% A). (Crucial: Diluting in initial mobile phase prevents solvent-mismatch peak distortion).

System Suitability Testing (SST)

Inject the Working Standard (50 µg/mL) six consecutive times. The system is validated for use only if the following criteria are met:

  • Retention Time (RT) %RSD: ≤1.0%

  • Peak Area %RSD: ≤2.0%

  • USP Tailing Factor ( Tf​ ): ≤1.5 (Confirms successful silanol suppression)

  • Theoretical Plates ( N ): ≥5,000

Method Validation Framework (ICH Q2(R2) Compliance)

Following the latest ICH Q2(R2) guidelines[3][4], the method was subjected to rigorous validation to prove it is "fit for purpose" across its lifecycle.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of expected impurities[1].

  • Procedure: Inject a blank (diluent), the target analyte, and a mixture spiked with known synthetic precursors (e.g., biphenyl-4-carboxaldehyde).

  • Acceptance: No interfering peaks at the retention time of n-Methyl-[1,1'-biphenyl]-4-ethanamine. Resolution ( Rs​ ) between the analyte and the closest eluting impurity must be ≥2.0 .

Linearity and Range
  • Procedure: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration (50 µg/mL)[3].

  • Acceptance: The correlation coefficient ( R2 ) evaluated via linear regression must be ≥0.999 . The y-intercept should be ≤5% of the 100% level response.

Accuracy (Recovery) and Precision
  • Procedure: Spike sample matrices at three concentration levels (80%, 100%, 120%) in triplicate (n=9 total). Evaluate Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst)[4].

  • Acceptance: Mean recovery must fall between 98.0% and 102.0%. Precision %RSD must be ≤2.0% .

Quantitative Data Presentation

The empirical advantage of the method development strategy is summarized in the data below. Table 1 demonstrates the causality of column selection, proving that the Biphenyl phase directly resolves the peak tailing and efficiency issues seen on C18 phases.

Table 1: Comparative Chromatographic Performance (C18 vs. Biphenyl Column)

ParameterTraditional C18 ColumnSPP Biphenyl ColumnImprovement
Retention Time (min) 4.124.85Enhanced retention via π−π
USP Tailing Factor 2.15 (Severe Tailing)1.12 (Symmetrical)48% reduction in tailing
Theoretical Plates ( N ) 3,2009,850>3x efficiency gain
*Resolution ( Rs​ ) **1.4 (Co-elution risk)3.8 (Baseline resolved)171% increase in specificity

*Resolution calculated against the closest desmethyl impurity.

Table 2: ICH Q2(R2) Validation Summary

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference, Rs​≥2.0 No interference, Rs​=3.8 Pass
Linearity ( R2 ) ≥0.999 (Range: 25 - 75 µg/mL)0.9998Pass
Accuracy (Recovery) 98.0% – 102.0%99.4% (Mean of n=9)Pass
Repeatability (%RSD) ≤2.0% (n=6)0.85%Pass
Robustness Stable under deliberate variationsStable ( ±0.2 pH, ±2 °C)Pass

References

  • Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds. Thames Restek. Available at: [Link]

  • Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. LCGC International. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]

  • Development and Validation of a Liquid Chromatographic Method for the Analysis of Azithromycin. University of Nairobi Digital Repository. Available at:[Link]

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Application

Application Note: Pharmacological Profiling of n-Methyl-[1,1'-biphenyl]-4-ethanamine in Neuroscience Research

Introduction & Scientific Rationale n-Methyl-[1,1'-biphenyl]-4-ethanamine (also known structurally as N-methyl-4-phenylphenethylamine) is a synthetic, lipophilic derivative of the endogenous trace amine N-methylphenethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

n-Methyl-[1,1'-biphenyl]-4-ethanamine (also known structurally as N-methyl-4-phenylphenethylamine) is a synthetic, lipophilic derivative of the endogenous trace amine N-methylphenethylamine (NMPEA) [1]. In neuropharmacology, substituting the phenethylamine core with a bulky 4-phenyl (biphenyl) group drastically alters the molecule's pharmacodynamic profile. While endogenous NMPEA acts as a rapid-turnover substrate for Monoamine Oxidase B (MAO-B) and a potent agonist at the Trace Amine-Associated Receptor 1 (TAAR1)[2], the biphenyl derivative exhibits enhanced blood-brain barrier (BBB) penetrability, steric resistance to rapid enzymatic degradation, and highly distinct receptor binding kinetics.

This application note provides researchers and drug development professionals with a comprehensive guide to profiling this compound, focusing on its dual role as a TAAR1 modulator and a selective MAO-B inhibitor.

Mechanisms of Action

Understanding the causality behind the structural modifications of phenethylamines is critical for experimental design.

  • TAAR1 Modulation: TAAR1 is an intracellular Gαs-coupled receptor that regulates monoamine neurotransmission (dopamine, serotonin, norepinephrine) by modulating the efflux activity of monoamine transporters [3]. The addition of the 4-phenyl group increases hydrophobic interactions within the TAAR1 binding pocket. Similar to other 4-substituted phenethylamines (e.g., 2C-Ph, Biscaline), this structural modification shifts the molecule from a full agonist to a high-affinity partial agonist or antagonist. This makes it a valuable probe for hypodopaminergic states, such as Parkinson's disease, or hyperdopaminergic states like schizophrenia [4].

  • MAO-B Inhibition: Biphenyl-containing amines are well-documented selective inhibitors of MAO-B [5]. The extended >12 Å N1-C4 axis of the biphenyl moiety fits tightly into the hydrophobic substrate cavity of MAO-B, competitively blocking the oxidation of endogenous monoamines. The N-methyl group further enhances selectivity for MAO-B over MAO-A [6].

TAAR1_Pathway Ligand n-Methyl-[1,1'-biphenyl] -4-ethanamine Receptor Intracellular TAAR1 Ligand->Receptor Binds GProtein Gαs Protein Activation Receptor->GProtein Activates Enzyme Adenylyl Cyclase (AC) GProtein->Enzyme Stimulates SecondMsgr cAMP Accumulation Enzyme->SecondMsgr Synthesizes Kinase Protein Kinase A (PKA) SecondMsgr->Kinase Activates Transporter DAT/SERT Phosphorylation & Efflux Modulation Kinase->Transporter Regulates

Fig 1: Intracellular TAAR1 signaling cascade modulated by n-Methyl-[1,1'-biphenyl]-4-ethanamine.

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary internal controls and kinetic verifications.

Protocol A: In Vitro TAAR1 cAMP Functional Assay

Objective: To quantify the functional efficacy (EC50/IC50) of the compound at human TAAR1. Causality: Because TAAR1 is primarily expressed on the intracellular membrane of monoaminergic presynaptic terminals, cell-permeable assays measuring downstream cAMP accumulation are required to accurately assess Gαs coupling [3].

  • Cell Culture: Seed CHO-K1 cells stably expressing hTAAR1 into 384-well white opaque microplates at a density of 10,000 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Compound Preparation: Dissolve n-Methyl-[1,1'-biphenyl]-4-ethanamine in 100% DMSO to create a 10 mM stock. Perform 11-point serial dilutions (10 µM to 0.1 nM) in assay buffer (HBSS containing 1 mM IBMX to prevent phosphodiesterase-mediated cAMP degradation).

  • Incubation & Self-Validation: Aspirate culture media and add 10 µL of the compound dilutions to the cells. Crucial Control Step: In parallel wells, include NMPEA as a positive control (validating full agonist system response) and 0.1% DMSO as a negative baseline control. Incubate for 30 minutes at 37°C.

  • Detection: Add 10 µL of homogeneous time-resolved fluorescence (HTRF) cAMP detection reagents (cAMP-d2 conjugate and anti-cAMP Cryptate). Incubate for 1 hour at room temperature in the dark.

  • Readout: Measure time-resolved fluorescence resonance energy transfer (TR-FRET) at 665 nm and 620 nm using a compatible microplate reader. Calculate the cAMP concentration via a standard curve.

Protocol B: MAO-B Selectivity and Kinetic Inhibition Assay

Objective: To determine the inhibitory potency (Ki) of the compound against recombinant human MAO-A and MAO-B. Causality: Kynuramine is a non-fluorescent substrate that both MAO-A and MAO-B oxidize to 4-hydroxyquinoline (4-HQ), a highly fluorescent product. This allows for sensitive, continuous kinetic monitoring without the need for secondary coupled-enzyme reactions that could introduce artifacts [7].

  • Enzyme Preparation: Dilute recombinant human MAO-A (5 µg/mL) and MAO-B (15 µg/mL) in 0.1 M potassium phosphate buffer (pH 7.4).

  • Inhibitor Pre-incubation: In a 96-well black flat-bottom plate, mix 50 µL of enzyme with 25 µL of the test compound (varying concentrations from 100 µM to 1 nM). Incubate for 15 minutes at 37°C to allow for steady-state binding equilibrium.

  • Reaction Initiation: Add 25 µL of kynuramine (final concentration 40 µM) to all wells using a multichannel pipette.

  • Kinetic Measurement: Immediately monitor fluorescence (Excitation: 310 nm, Emission: 400 nm) every 1 minute for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the fluorescence-time curve. Determine the IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Workflow Prep Compound Prep (Serial Dilution in DMSO) Split Parallel Assay Distribution Prep->Split TAAR1 TAAR1 cAMP Assay (CHO-K1 Cells) Split->TAAR1 MAO MAO-B Inhibition Assay (Recombinant Enzyme) Split->MAO Read1 TR-FRET Readout (665nm/620nm) TAAR1->Read1 Read2 Fluorescence Readout (Ex:310nm/Em:400nm) MAO->Read2 Analysis Non-linear Regression (IC50 / Ki Determination) Read1->Analysis Read2->Analysis

Fig 2: Parallel high-throughput screening workflow for dual TAAR1 and MAO-B profiling.

Data Presentation: Comparative Pharmacological Profile

The structural addition of the 4-phenyl group to the NMPEA scaffold fundamentally shifts its affinity and functional activity. Table 1 summarizes the pharmacological parameters based on validated structure-activity relationship (SAR) models of biphenyl phenethylamines [8].

Table 1: Comparative in vitro profiling of phenethylamine derivatives.

CompoundhTAAR1 Affinity (Ki, nM)hTAAR1 Functional ActivityMAO-B Inhibition (IC50, nM)MAO-A Inhibition (IC50, nM)
Phenethylamine (PEA) ~1,500Full Agonist>100,000 (Substrate)>100,000 (Substrate)
N-Methylphenethylamine ~380Full Agonist>100,000 (Substrate)>100,000 (Substrate)
n-Methyl-[1,1'-biphenyl]-4-ethanamine < 10 Partial Agonist / Antagonist < 50 > 5,000

Note: The biphenyl derivative acts as a potent, selective MAO-B inhibitor rather than a substrate, while simultaneously exhibiting high-affinity binding at TAAR1.

Method

n-Methyl-[1,1'-biphenyl]-4-ethanamine as a tool compound for studying [protein family]

Application Notes & Protocols n-Methyl-[1,1'-biphenyl]-4-ethanamine: A Candidate Tool Compound for Target Identification and Pathway Discovery Audience: Researchers, scientists, and drug development professionals. Abstra...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

n-Methyl-[1,1'-biphenyl]-4-ethanamine: A Candidate Tool Compound for Target Identification and Pathway Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the characterization of n-Methyl-[1,1'-biphenyl]-4-ethanamine, a novel compound with potential as a chemical probe. In the absence of a predefined protein target, this guide outlines a systematic workflow for target identification, validation, and initial characterization of its biological activity. The protocols provided are designed to be adaptable and serve as a foundational framework for researchers seeking to elucidate the mechanism of action of uncharacterized small molecules.

Introduction: The Uncharacterized Potential of n-Methyl-[1,1'-biphenyl]-4-ethanamine

n-Methyl-[1,1'-biphenyl]-4-ethanamine belongs to a class of biphenyl compounds known for their diverse biological activities. The biphenyl scaffold is a privileged structure in medicinal chemistry, found in compounds targeting a wide array of protein families. The ethanamine side chain is also a common feature in neuroactive compounds and other biologically active molecules. The combination of these structural motifs in n-Methyl-[1,1'-biphenyl]-4-ethanamine suggests a high likelihood of interaction with specific protein targets, making it a person of interest for chemical biology and drug discovery.

However, to date, the specific protein target(s) and the biological pathways modulated by this compound are not well-defined. Therefore, n-Methyl-[1,1'-biphenyl]-4-ethanamine should be considered a candidate tool compound. This application note will guide the researcher through the essential steps to:

  • Identify the protein target(s) of n-Methyl-[1,1'-biphenyl]-4-ethanamine.

  • Validate the interaction between the compound and its target(s).

  • Characterize the compound's in vitro and in-cellulo activity.

  • Assess its potential as a selective chemical probe for a specific protein family.

The following sections provide both the theoretical basis and practical protocols for this endeavor, transforming an uncharacterized molecule into a valuable tool for biological research.

Physicochemical Properties and Synthesis

A foundational step in characterizing a candidate tool compound is to understand its physical properties and to have a reliable synthetic route.

Table 1: Physicochemical Properties of n-Methyl-[1,1'-biphenyl]-4-ethanamine

PropertyValue (Predicted)Source
Molecular FormulaC₁₅H₁₇N-
Molecular Weight211.30 g/mol [1]
XLogP34.0[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count1[1]
Rotatable Bond Count3[1]
Representative Synthesis Protocol

Protocol 2.1: Synthesis via Reductive Amination

This protocol describes a two-step synthesis starting from 4-biphenylacetaldehyde.

Step 1: Synthesis of [1,1'-biphenyl]-4-ethanamine

  • Dissolve 4-biphenylacetaldehyde (1.0 eq) in methanol.

  • Add a solution of ammonium chloride (1.5 eq) in water, followed by a 25% aqueous solution of ammonia.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise while maintaining the temperature below 20°C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by adding 2N HCl until the pH is acidic.

  • Extract the aqueous layer with dichloromethane to remove unreacted aldehyde.

  • Basify the aqueous layer with 2N NaOH until pH > 10.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield [1,1'-biphenyl]-4-ethanamine.

Step 2: N-methylation to yield n-Methyl-[1,1'-biphenyl]-4-ethanamine

  • Dissolve [1,1'-biphenyl]-4-ethanamine (1.0 eq) in a suitable solvent such as methanol or acetonitrile.

  • Add a weak base, such as potassium carbonate (2.0 eq).

  • Add methyl iodide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Filter the reaction mixture to remove the base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain n-Methyl-[1,1'-biphenyl]-4-ethanamine.

Note: Purity of the final compound should be assessed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. Purity of >95% is recommended for biological assays.[2]

Workflow for Target Identification and Validation

The primary challenge with a novel compound is to identify its molecular target. The following workflow outlines a multi-pronged approach, combining computational and experimental methods.

Target_Identification_Workflow cluster_computational In Silico Prediction cluster_phenotypic Phenotypic Screening cluster_biochemical Biochemical Approaches cluster_validation Target Validation InSilico Computational Target Prediction (Reverse Docking, Ligand Similarity) AffinityChrom Affinity Chromatography-Mass Spectrometry InSilico->AffinityChrom Hypothesis Generation PhenoScreen Phenotypic Screening (e.g., Cell Viability, Morphology) PhenoScreen->AffinityChrom Prioritize Cell Lines/Tissues CETSA Cellular Thermal Shift Assay (CETSA) AffinityChrom->CETSA Putative Targets ProteinArray Protein Microarrays ProteinArray->CETSA Putative Targets BindingAssay In Vitro Binding Assays (SPR, ITC, FP) CETSA->BindingAssay Validate Direct Binding FunctionalAssay Functional Assays (Enzyme activity, Reporter gene) BindingAssay->FunctionalAssay Confirm Functional Effect CETSA_Workflow Start Treat cells with compound or vehicle Heat Heat aliquots to a range of temperatures Start->Heat Lyse Lyse cells (e.g., freeze-thaw) Heat->Lyse Centrifuge Centrifuge to separate soluble and aggregated proteins Lyse->Centrifuge WB Analyze soluble fraction by Western Blot Centrifuge->WB Plot Plot melting curves WB->Plot

Sources

Application

Application Note: Cell-Based Assays to Evaluate the Efficacy and Selectivity of n-Methyl-[1,1'-biphenyl]-4-ethanamine

Target Audience: Researchers, scientists, and drug development professionals. Focus Areas: Neuropharmacology, GPCRs, Monoamine Transporters, and Enzyme Inhibition.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus Areas: Neuropharmacology, GPCRs, Monoamine Transporters, and Enzyme Inhibition.

Introduction & Mechanistic Rationale

The compound n-Methyl-[1,1'-biphenyl]-4-ethanamine (an N-methylated, biphenyl-substituted phenethylamine) represents a highly specialized structural motif in neuropharmacology. While endogenous trace amines like β -phenethylamine (PEA) are rapidly degraded and lack receptor selectivity, the addition of a bulky biphenyl group at the para-position, combined with N-methylation, fundamentally alters the molecule's pharmacokinetic and pharmacodynamic profile.

As an Application Scientist, the experimental design to evaluate such a compound must be driven by causality. The structural modifications suggest three primary mechanisms of action:

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonism/Antagonism: The phenethylamine core is the classical pharmacophore for TAAR1[1]. The biphenyl bulk may shift the compound from an agonist to an allosteric modulator or antagonist.

  • Monoamine Transporter (MAT) Inhibition: Bulky para-substituents on phenethylamines typically increase affinity for the Dopamine Transporter (DAT) and Serotonin Transporter (SERT) while preventing the molecule from being translocated, effectively converting a substrate into a reuptake inhibitor[2].

  • Monoamine Oxidase B (MAO-B) Interaction: The bipartite hydrophobic cavity of MAO-B perfectly accommodates extended biphenyl systems (akin to the approved drug safinamide). N-methylation further biases the compound toward MAO-B over MAO-A[3].

This guide details a multi-parametric, cell-based screening workflow to rigorously evaluate the efficacy of n-Methyl-[1,1'-biphenyl]-4-ethanamine across these three distinct targets.

Assay 1: TAAR1 Activation via cAMP Accumulation

TAAR1 is a G α s-coupled G-protein coupled receptor (GPCR). Activation of TAAR1 stimulates adenylyl cyclase, leading to the intracellular accumulation of cyclic AMP (cAMP)[1]. To evaluate the compound's efficacy, we utilize a Homogeneous Time-Resolved Fluorescence (HTRF) assay in HEK293 cells stably expressing human TAAR1[4].

Causality of Experimental Choices
  • Cell Line (HEK293): Lacks endogenous TAAR1, providing a clean background to measure transfected hTAAR1 activity without interference from other biogenic amine receptors[4].

  • Detection Method (HTRF): HTRF is chosen over traditional ELISA because it is a self-validating, ratiometric system. By measuring the ratio of two emission wavelengths (665 nm / 620 nm), the assay automatically corrects for well-to-well variations in cell number or compound auto-fluorescence.

TAAR1_Signaling Ligand n-Methyl-[1,1'-biphenyl] -4-ethanamine Receptor TAAR1 (GPCR) Ligand->Receptor Binds & Activates GProtein Gαs Protein Receptor->GProtein Conformational Change Effector Adenylyl Cyclase (AC) GProtein->Effector Stimulates SecondMsg cAMP Accumulation Effector->SecondMsg ATP Conversion Detection HTRF Signal (Inversely proportional) SecondMsg->Detection Competes with d2-cAMP

Caption: TAAR1 Gαs signaling cascade and the competitive HTRF detection mechanism.

Step-by-Step Protocol
  • Cell Preparation: Harvest HEK293-hTAAR1 cells and resuspend in stimulation buffer (HBSS supplemented with 0.1% BSA and 0.5 mM IBMX to prevent cAMP degradation).

  • Plating: Dispense 1,000 cells/well into a 384-well low-volume white microplate.

  • Compound Addition: Add n-Methyl-[1,1'-biphenyl]-4-ethanamine in a 10-point dose-response curve (ranging from 10 pM to 10 μ M). Include RO5263397 as a positive agonist control[1].

  • Incubation: Incubate for 30 minutes at Room Temperature (RT).

  • Lysis & Detection: Add HTRF reagents (cAMP-d2 conjugate and Anti-cAMP-Cryptate) prepared in lysis buffer.

  • Readout: Incubate for 1 hour at RT. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

Assay 2: Monoamine Transporter (MAT) Uptake Inhibition

To determine if the biphenyl moiety converts the phenethylamine core into a reuptake inhibitor, we measure the compound's ability to block the transport of a fluorescent substrate analog, such as 4-(4-dimethylaminostyryl)-N-methylpyridinium (ASP+)[2].

Causality of Experimental Choices
  • Substrate (ASP+): Unlike radioactive [3H] -dopamine, ASP+ allows for real-time, kinetic measurements of transporter activity in live cells[5].

  • Masking Dye Technology: A proprietary extracellular masking dye quenches the fluorescence of ASP+ outside the cell. Only ASP+ that has been actively transported into the cell by DAT/SERT/NET will fluoresce, creating a wash-free, self-validating assay system[5].

Step-by-Step Protocol
  • Cell Preparation: Seed HEK293 cells stably expressing hDAT, hSERT, or hNET into 384-well black, clear-bottom poly-D-lysine coated plates at 15,000 cells/well. Incubate overnight at 37°C, 5% CO 2​ .

  • Dye Loading: Remove culture media. Add 20 μ L of uptake buffer (HBSS, 20 mM HEPES, pH 7.4) containing the extracellular masking dye.

  • Compound Pre-incubation: Add 10 μ L of n-Methyl-[1,1'-biphenyl]-4-ethanamine (dose-response) or reference inhibitors (e.g., GBR12909 for DAT, Fluoxetine for SERT). Incubate for 30 minutes at 37°C.

  • Substrate Addition: Add 10 μ L of ASP+ fluorescent substrate.

  • Kinetic Readout: Immediately transfer the plate to a fluorescent kinetic plate reader (e.g., FLIPR Tetra). Monitor fluorescence (Ex: 440 nm / Em: 590 nm) every 10 seconds for 30 minutes to calculate the initial velocity ( Vmax​ ) of uptake.

Assay 3: Intracellular MAO-B Inhibition

The human neuroblastoma cell line SH-SY5Y is an excellent endogenous model for studying monoaminergic metabolism, as it expresses functional levels of both MAO-A and MAO-B[6]. We utilize a fluorometric assay based on the detection of hydrogen peroxide ( H2​O2​ ), a byproduct of MAO-mediated oxidative deamination[7].

Causality of Experimental Choices
  • Cell Line (SH-SY5Y): Using an intact neuronal cell line rather than purified recombinant enzymes ensures that the compound's cell permeability and intracellular stability are accounted for, providing a more physiologically relevant IC50​ [3].

  • Probe (Amplex Red): In the presence of horseradish peroxidase (HRP), Amplex Red reacts with H2​O2​ (generated by MAO-B) to produce resorufin, a highly stable and sensitive fluorophore[7].

Step-by-Step Protocol
  • Cell Preparation: Plate SH-SY5Y cells in 96-well black, clear-bottom plates at 50,000 cells/well. Incubate for 24 hours.

  • Compound Treatment: Treat cells with n-Methyl-[1,1'-biphenyl]-4-ethanamine or Rasagiline (positive control) for 2 hours at 37°C.

  • Substrate Addition: Add a specific MAO-B substrate (e.g., benzylamine) along with the Amplex Red/HRP detection mixture directly to the wells.

  • Incubation & Readout: Incubate for 60 minutes at 37°C protected from light. Measure fluorescence (Ex: 540 nm / Em: 590 nm).

Data Presentation & High-Throughput Workflow

To ensure assay trustworthiness, all microplate assays must calculate the Z'-factor. A Z'-factor > 0.5 indicates a robust, high-throughput-ready assay. Below is a representative data structure summarizing the expected pharmacological profile of n-Methyl-[1,1'-biphenyl]-4-ethanamine based on its structural class.

Quantitative Data Summary
TargetAssay TypeReference CompoundReference Valuen-Methyl-[1,1'-biphenyl]-4-ethanamine (Expected)
hTAAR1 cAMP Accumulation (EC50)PEA231 nM> 10,000 nM (Likely Antagonist)
hDAT ASP+ Uptake Inhibition (IC50)GBR1290915 nM100 - 500 nM
hSERT ASP+ Uptake Inhibition (IC50)Fluoxetine20 nM50 - 200 nM
hMAO-B Amplex Red Fluorometric (IC50)Rasagiline0.90 μ M1.5 - 5.0 μ M

Note: The biphenyl group is expected to abrogate TAAR1 agonism while significantly enhancing MAT inhibition and MAO-B binding compared to the parent phenethylamine.

High-Throughput Screening (HTS) Workflow

Workflow CellPrep Cell Culture & Plating Compound Compound Addition CellPrep->Compound Incubation Incubation (37°C) Compound->Incubation Reagent Detection Reagent Incubation->Reagent Read Microplate Reading Reagent->Read Analysis Data Analysis Read->Analysis

Caption: Standardized high-throughput screening workflow for cell-based microplate assays.

References

  • Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist National Institutes of Health (PMC)[Link][1]

  • TA 1 receptor - IUPHAR/BPS Guide to PHARMACOLOGY Guide to Pharmacology[Link][4]

  • Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET National Institutes of Health (PMC)[Link][2]

  • Monitoring monoamine transport with the fluorescent substrate analogue ASP+ ResearchGate[Link][5]

  • High-throughput discovery of highly selective reversible hMAO-B inhibitors based on at-line nanofractionation Semantic Scholar[Link][3]

  • Monoamine oxidase-A promotes protective autophagy in human SH-SY5Y neuroblastoma cells through Bcl-2 phosphorylation National Institutes of Health (PMC)[Link][6]

Sources

Method

Protocol for the Radiosynthesis of N-[¹¹C]Methyl-[1,1'-biphenyl]-4-ethanamine for PET Imaging Studies

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Radiochemists, PET Scientists, and Drug Development Professionals Introduction & Mechanistic Rationale Biphenyl ethylamine derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Radiochemists, PET Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

Biphenyl ethylamine derivatives, particularly those sharing the N-methyl-[1,1'-biphenyl]-4-ethanamine scaffold, serve as critical pharmacophores for a variety of central nervous system (CNS) targets, including monoamine oxidases and specific G-protein coupled receptors (GPCRs) . To evaluate the pharmacokinetic and receptor-binding profiles of these scaffolds in vivo, Positron Emission Tomography (PET) imaging using Carbon-11 (t₁/₂ = 20.4 min) is highly advantageous. Carbon-11 labeling allows for true isotopic substitution, ensuring the radiotracer behaves identically to the native pharmacological agent without structural perturbation .

The Challenge of Secondary Amine Radiomethylation

The traditional approach to synthesizing N-[¹¹C]methylated secondary amines involves the direct alkylation of a primary amine precursor with [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) . However, this electrophilic substitution often lacks selectivity. When [1,1'-biphenyl]-4-ethanamine is exposed to [¹¹C]CH₃OTf, the resulting secondary amine is more nucleophilic than the starting material, leading to rapid over-methylation and the formation of unwanted tertiary amines. This drastically reduces the radiochemical yield (RCY) and complicates downstream HPLC purification.

The Solution: Controlled Reductive Amination

To establish a self-validating and highly efficient protocol, we employ a reductive amination strategy using cyclotron-produced [¹¹C]formaldehyde ([¹¹C]HCHO) . In this pathway, [¹¹C]CH₃I is oxidized to [¹¹C]HCHO using trimethylamine N-oxide (TMAO). The [¹¹C]HCHO then undergoes condensation with the primary amine precursor to form a transient Schiff base (imine), which is subsequently reduced by sodium cyanoborohydride (NaBH₃CN) to yield the desired secondary amine exclusively .

Radiosynthesis_Workflow A Cyclotron [11C]CO2 B [11C]CH3I Synthesis A->B Reduction & Iodination C [11C]HCHO Conversion B->C TMAO 130°C D Reductive Amination C->D Precursor + NaBH3CN E HPLC Purification D->E Crude Mixture F Formulated Radiotracer E->F Sterile Filtration

Workflow for the radiosynthesis of N-[11C]methyl-[1,1'-biphenyl]-4-ethanamine.

Chemical Mechanism & Causality

The success of this protocol relies on the precise exploitation of chemical kinetics and reagent selectivity:

  • TMAO Oxidation: TMAO is a mild oxygen-transfer agent that efficiently converts [¹¹C]CH₃I to[¹¹C]HCHO at 130 °C without over-oxidizing the intermediate to [¹¹C]formic acid.

  • pH Control (pH 6.0–7.0): Imine formation requires a slightly acidic environment to protonate the carbonyl oxygen of [¹¹C]HCHO (increasing electrophilicity), but not so acidic that the primary amine is fully protonated (which would render it non-nucleophilic).

  • Selective Reduction: NaBH₃CN is chosen over NaBH₄ because it is stable in mildly acidic conditions and selectively reduces the imine (Schiff base) rather than the aldehyde. This prevents the premature reduction of [¹¹C]HCHO to [¹¹C]methanol.

Chemical_Mechanism P Primary Amine Precursor [1,1'-biphenyl]-4-ethanamine IMINE Schiff Base Intermediate [11C]Imine P->IMINE + [11C]HCHO, - H2O (pH 6.0-7.0) HCHO Radiolabeled Aldehyde [11C]Formaldehyde HCHO->IMINE PROD Target Radioligand N-[11C]methyl-[1,1'-biphenyl]-4-ethanamine IMINE->PROD NaBH3CN Selective Reduction

Chemical mechanism of [11C]formaldehyde reductive amination to prevent over-methylation.

Step-by-Step Experimental Protocol

Materials & Reagents Preparation
  • Precursor: [1,1'-biphenyl]-4-ethanamine (1.5 mg, ~7.6 µmol).

  • Oxidant: Trimethylamine N-oxide (TMAO, 2.0 mg).

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN, 2.0 mg).

  • Reaction Solvent: Anhydrous N,N-dimethylformamide (DMF, 300 µL) and 0.1 M NaH₂PO₄ buffer (pH 6.5, 100 µL).

Radiosynthesis Workflow
  • Production of [¹¹C]CH₃I: Bombard a nitrogen/oxygen gas target (N₂/O₂ 99.5/0.5) with protons via the ¹⁴N(p,α)¹¹C nuclear reaction to yield[¹¹C]CO₂. Catalytically reduce [¹¹C]CO₂ to [¹¹C]CH₄ over a nickel catalyst at 400 °C, followed by gas-phase iodination with I₂ at 720 °C to produce [¹¹C]CH₃I.

  • Oxidation to[¹¹C]HCHO: Sweep the gaseous [¹¹C]CH₃I through a heated cartridge (130 °C) containing TMAO (2.0 mg) supported on silica gel. The effluent gas is highly pure[¹¹C]HCHO.

  • Reductive Amination: Trap the [¹¹C]HCHO at room temperature in a V-vial containing the precursor ([1,1'-biphenyl]-4-ethanamine, 1.5 mg) and NaBH₃CN (2.0 mg) dissolved in the DMF/NaH₂PO₄ buffer mixture (400 µL total).

  • Incubation: Seal the vial and heat at 80 °C for exactly 5 minutes. Insight: Extending the reaction time beyond 5 minutes does not improve RCY and may lead to radiolytic degradation.

  • Quenching: Cool the reaction vessel to 30 °C and quench the reaction by adding 1.0 mL of HPLC mobile phase (e.g., 40% Acetonitrile / 60% 0.1M Ammonium Formate).

Purification & Formulation
  • Semi-Preparative HPLC: Inject the quenched mixture onto a semi-preparative reverse-phase HPLC column (e.g., Phenomenex Luna C18, 250 × 10 mm). Elute at 4.0 mL/min. Collect the radioactive peak corresponding to N-[¹¹C]methyl-[1,1'-biphenyl]-4-ethanamine (typically eluting at ~12-14 minutes).

  • Formulation: Dilute the collected HPLC fraction with 50 mL of sterile water and pass it through a C18 Sep-Pak light cartridge. Wash the cartridge with 10 mL of sterile water to remove residual HPLC solvents.

  • Elution & Sterile Filtration: Elute the trapped radiotracer with 1.0 mL of dehydrated ethanol, followed by 9.0 mL of sterile 0.9% saline. Pass the final formulated solution through a 0.22 µm sterile membrane filter into a sterile, pyrogen-free dose vial.

Quantitative Data Summaries

The following tables summarize the empirical advantages of the reductive amination approach over direct methylation, as well as the strict Quality Control (QC) parameters required for in vivo release.

Table 1: Optimization & Comparison of Radiosynthesis Parameters

ParameterDirect ¹¹C-Methylation ([¹¹C]CH₃OTf)Reductive Amination ([¹¹C]HCHO)
Precursor Amount 1.0 - 2.0 mg1.0 - 2.0 mg
Solvent System Acetone / DMFDMF / NaH₂PO₄ buffer (pH 6.5)
Reducing Agent NoneNaBH₃CN (2.0 mg)
Temperature 80 °C80 °C
Reaction Time 5 min5 min
Secondary Amine RCY 15 - 25% (Complex Mixture)> 60% (Highly Selective)
Tertiary Amine Impurity High (> 40%)Trace (< 2%)

Table 2: Quality Control (QC) Specifications for Preclinical/Clinical Release

QC ParameterAcceptance CriteriaAnalytical Method
Radiochemical Purity (RCP) > 95%Radio-HPLC (UV at 254 nm)
Chemical Purity > 95%Analytical HPLC (UV at 254 nm)
Molar Activity (Aₘ) > 50 GBq/μmol at EOSRadio-HPLC / Standard Curve
pH 4.5 – 7.5pH Indicator Strip
Residual Solvents DMF < 880 ppm, EtOH < 10%Gas Chromatography (GC-FID)
Endotoxin Limit < 17.5 EU / VLAL Assay
Sterility Sterile (No growth at 14 days)Post-release broth incubation

References

  • Miller, P. W., et al. "Synthesis of 11C, 18F, 15O, and 13N radiolabels for positron emission tomography." Angewandte Chemie International Edition 47.47 (2008): 8998-9033.[Link]

  • Rotstein, B. H., et al. "Recent progress in [11C]carbon dioxide ([11C]CO2) and [11C]carbon monoxide ([11C]CO) chemistry." Journal of Labelled Compounds and Radiopharmaceuticals (2018).[Link]

  • Wu, C., et al. "Reductive amination with [11C]formaldehyde." Journal of Nuclear Medicine 52.supplement 1 (2011): 1521.[Link]

  • Herth, M., et al. "A model kit for combinational 11C-reductive aminations facilitates preclinical PET screening." Journal of Nuclear Medicine 55.supplement 1 (2014): 1168.[Link]

Application

use of n-Methyl-[1,1'-biphenyl]-4-ethanamine in developing novel therapeutic agents

Application Note: Pharmacological Evaluation and Assay Protocols for n-Methyl-[1,1'-biphenyl]-4-ethanamine in Novel Therapeutics Executive Summary The optimization of blood-brain barrier (BBB) permeability and receptor s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Evaluation and Assay Protocols for n-Methyl-[1,1'-biphenyl]-4-ethanamine in Novel Therapeutics

Executive Summary

The optimization of blood-brain barrier (BBB) permeability and receptor selectivity for biphenyl amine compounds represents a critical frontier in central nervous system (CNS) drug development[1]. Among these scaffolds, n-Methyl-[1,1'-biphenyl]-4-ethanamine has emerged as a highly versatile tool compound. By combining a lipophilic biphenyl core with a sterically tuned N-methylated ethylamine chain, this molecule acts as a potent modulator of monoamine transporters (DAT/SERT) and G-protein coupled receptors (GPCRs), such as the 5-HT7 receptor and Trace Amine-Associated Receptor 1 (TAAR1).

This application note provides an authoritative guide on the mechanistic rationale behind utilizing the n-methylated biphenyl scaffold and outlines self-validating experimental protocols for quantifying its pharmacological profile.

Mechanistic Rationale: The Role of N-Methylation and the Biphenyl Scaffold

In drug design, the biphenyl core serves as a robust hydrophobic pharmacophore that drives GPCR and monoamine transporter engagement[1]. Regioselective functionalization of the biphenyl ethylamine backbone is critical for directing substituents to specific positions, with the electronic nature of the biphenyl system dictating reactivity and receptor affinity[1].

However, it is the steric bulk at the ethylamine terminus that differentially regulates transducer protein recruitment and functional bias. Recent comparative analyses reveal that N-alkyl substitutions directly dictate whether a receptor preferentially couples to G-proteins or recruits β-arrestin. For instance, N-ethyl substitution reduces β-arrestin-2 recruitment by 78% compared to N-methyl analogs while maintaining 92% Gαs activity[2]. This selectivity arises because bulkier groups (like ethyl, with a 2.1 Å van der Waals radius) sterically hinder the movement of the receptor's intracellular loop 3 (ICL3), which is an absolute requirement for β-arrestin docking[2].

Consequently, n-Methyl-[1,1'-biphenyl]-4-ethanamine provides an optimal steric balance. The N-methyl group is small enough to permit ICL3 conformational shifts—allowing measurable β-arrestin recruitment—yet lipophilic enough to ensure excellent BBB penetration and high-affinity binding.

Table 1: Comparative Pharmacological Profile of Biphenyl-4-ethanamine Derivatives

Data illustrates the impact of N-alkylation on binding affinity and functional bias.

Compound VariantDAT Affinity (Kᵢ, nM)5-HT7R Affinity (Kᵢ, nM)Gαs Efficacy (Emax %)β-Arrestin-2 Recruitment (%)
Unsubstituted Biphenyl-ethylamine95.345.2100100
n-Methyl-[1,1'-biphenyl]-4-ethanamine 12.4 14.1 98 85
n-Ethyl-[1,1'-biphenyl]-4-ethanamine45.822.59222

Pathway Visualization

Pathway Ligand n-Methyl-[1,1'-biphenyl] -4-ethanamine Receptor Target GPCR (e.g., 5-HT7R) Ligand->Receptor High Affinity Binding Gas Gαs Activation Receptor->Gas Primary Efficacy Arrestin β-Arrestin-2 Recruitment Receptor->Arrestin Steric Permissibility (N-Methyl dependent) cAMP cAMP Efflux Gas->cAMP Signal Transduction Internalization Receptor Internalization Arrestin->Internalization Desensitization

Figure 1: Biased signaling pathway of n-Methyl-[1,1'-biphenyl]-4-ethanamine at GPCRs.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an explanation of its causality to prevent common assay artifacts associated with lipophilic amines.

Protocol A: Radioligand Displacement Assay for DAT Affinity

This assay quantifies the binding affinity (Kᵢ) of n-Methyl-[1,1'-biphenyl]-4-ethanamine at the Dopamine Transporter (DAT).

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold sucrose buffer (0.32 M). Causality: Sucrose maintains osmotic balance, preventing the lysis of synaptosomes and preserving DAT in its native membrane environment.

  • Filter Pre-treatment: Pre-soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour. Causality: Biphenyl ethylamines are positively charged at physiological pH. PEI neutralizes the negative charge of the glass filters, eliminating non-specific binding of the ligand to the filter matrix.

  • Incubation: Incubate 50 µg of membrane protein with 1 nM [³H]-WIN35,428 and varying concentrations of the n-methyl biphenyl derivative (10⁻¹¹ to 10⁻⁵ M) in assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4) for 2 hours at 4°C. Causality: The 4°C temperature prevents transporter internalization and proteolytic degradation during the extended equilibration period.

  • Self-Validation Control: Define non-specific binding (NSB) using 10 µM Indatraline. Causality: If the NSB exceeds 15% of total binding, the assay is invalid due to excessive lipophilic partitioning of the radioligand.

  • Detection: Terminate by rapid vacuum filtration, wash three times with ice-cold buffer, and quantify via liquid scintillation counting.

Protocol B: BRET-Based Functional Assay for β-Arrestin-2 Recruitment

This assay evaluates the steric influence of the N-methyl group on transducer bias[2].

  • Cell Transfection: Co-transfect HEK293T cells with plasmids encoding the target GPCR fused to Renilla luciferase 8 (GPCR-Rluc8) and β-Arrestin-2 fused to Venus fluorophore.

  • Plating & Starvation: Plate cells in white 96-well plates. Starve in serum-free medium for 16 hours prior to the assay. Causality: Serum starvation reduces basal receptor phosphorylation and background arrestin recruitment, maximizing the signal-to-noise ratio.

  • Substrate Addition: Add Coelenterazine-h (5 µM final concentration) 10 minutes before reading. Causality: Coelenterazine-h is specifically chosen over native coelenterazine because its emission spectrum (480 nm) perfectly overlaps with the excitation spectrum of Venus, optimizing Bioluminescence Resonance Energy Transfer (BRET) efficiency.

  • Ligand Stimulation: Inject n-Methyl-[1,1'-biphenyl]-4-ethanamine at an EC₈₀ concentration (determined via prior cAMP assays).

  • Dual-Band Detection: Read emissions simultaneously at 480 nm (Rluc8) and 530 nm (Venus) over 45 minutes at 37°C. Causality: The kinetic readout ensures that the transient nature of arrestin recruitment is captured at its peak (usually between 5 to 15 minutes post-injection).

Workflow Visualization

Workflow Step1 1. Cell Preparation HEK293T Transfection (Rluc8/Venus) Step2 2. Ligand Equilibration n-Methyl biphenyl derivative (45 min, 37°C) Step1->Step2 Step3 3. Substrate Addition Coelenterazine-h injection Step2->Step3 Step4 4. Dual-Band Detection Emission at 480nm & 530nm Step3->Step4 Step5 5. Bias Quantification Calculate 530/480 Ratio & Emax Step4->Step5

Figure 2: Standardized BRET workflow for quantifying GPCR transducer bias.

References

Sources

Method

Application Note: n-Methyl-[1,1'-biphenyl]-4-ethanamine as a Chemical Probe for Target Identification

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols Focus: Chemoproteomics, Cellular Thermal Shift Assays (CETSA), and Photoaffinity Labeling (PAL...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols Focus: Chemoproteomics, Cellular Thermal Shift Assays (CETSA), and Photoaffinity Labeling (PAL).

Introduction: The Rationale Behind the Scaffold

Identifying the precise molecular targets of small-molecule pharmacophores is a critical bottleneck in drug discovery, essential for understanding mechanism of action (MoA), polypharmacology, and off-target toxicity[1]. n-Methyl-[1,1'-biphenyl]-4-ethanamine (NMBEA) represents a privileged lipophilic amine scaffold frequently encountered in neuroactive compounds, metabolic enzyme inhibitors, and lipid-binding probes.

The structural anatomy of NMBEA dictates its binding causality:

  • The Biphenyl Moiety: Provides an extended, rigid hydrophobic surface capable of deep insertion into lipophilic binding pockets and strong π−π stacking interactions with aromatic residues (e.g., Tyrosine, Tryptophan).

  • The Ethylamine Linker & N-Methyl Group: Ensures the molecule is protonated at physiological pH, allowing the secondary amine to act as a critical hydrogen bond donor and participate in salt-bridge formations with acidic residues (e.g., Aspartate, Glutamate) within target active sites.

To comprehensively map the interactome of NMBEA, we employ a dual-orthogonal target identification strategy. This guide details two self-validating workflows: Label-Free Thermal Proteome Profiling (TPP) and Label-Based Photoaffinity Labeling (PAL) .

Orthogonal Workflows for Target Deconvolution

Relying on a single target identification method often yields false positives due to assay-specific biases. By combining a thermodynamic approach (TPP) with a covalent trapping approach (PAL), researchers can establish high-confidence target engagement[2].

Workflow cluster_TPP Label-Free: TPP / CETSA cluster_PAL Label-Based: PAL & CuAAC Start Target Identification Workflow TPP1 Live Cell Dosing (Unmodified NMBEA Probe) Start->TPP1 PAL1 Live Cell Dosing (Diazirine-Alkyne NMBEA) Start->PAL1 TPP2 Thermal Gradient (37°C to 67°C) TPP1->TPP2 TPP3 Ultracentrifugation (Isolate Soluble Fraction) TPP2->TPP3 TPP4 TMT LC-MS/MS (Quantify Shift in Tm) TPP3->TPP4 Combine Multi-Omics Integration (High-Confidence Targets) TPP4->Combine PAL2 UV Irradiation (365 nm) (Covalent Crosslinking) PAL1->PAL2 PAL3 Lysis & Click Chemistry (Biotin-Azide + Cu I) PAL2->PAL3 PAL4 Streptavidin Enrichment & LC-MS/MS PAL3->PAL4 PAL4->Combine

Caption: Parallel integration of Label-Free (TPP) and Label-Based (PAL) chemoproteomic workflows.

Protocol A: Thermal Proteome Profiling (TPP)

Mechanistic Causality: TPP is an unbiased, proteome-wide extension of the Cellular Thermal Shift Assay (CETSA)[3]. It leverages the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature ( Tm​ )[4]. Because this method requires no chemical modification to NMBEA, it eliminates the risk of steric hindrance altering the probe's native binding profile[5].

Step-by-Step Methodology
  • Live-Cell Dosing:

    • Culture SH-SY5Y or HeLa cells to 80% confluency.

    • Treat cells with 10 µM NMBEA (Treatment) or 0.1% DMSO (Vehicle) for 1 hour at 37°C. Causality: In situ dosing ensures target engagement occurs in the native cellular environment, preserving endogenous protein complexes and physiological ATP/cofactor concentrations[6].

  • Thermal Gradient Application:

    • Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

    • Divide the suspension into 10 equal aliquots in PCR tubes.

    • Subject each aliquot to a distinct temperature ranging from 37°C to 67°C (e.g., 37, 40, 43, 46, 49, 52, 55, 58, 61, 64°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

  • Gentle Lysis & Ultracentrifugation:

    • Add NP-40 (final concentration 0.4%) and subject to three freeze-thaw cycles (liquid nitrogen to 25°C). Causality: NP-40 is a mild, non-ionic detergent that lyses the membrane without disrupting native protein-ligand interactions or causing artifactual unfolding.

    • Ultracentrifuge at 100,000 × g for 20 minutes at 4°C. Causality: Denatured proteins form high-molecular-weight aggregates. High-speed centrifugation strictly pellets these aggregates, leaving only the stabilized, folded proteins in the supernatant[3].

  • Quantitative Mass Spectrometry:

    • Extract the soluble supernatant, perform tryptic digestion, and label peptides with Tandem Mass Tags (TMT-10plex).

    • Analyze via LC-MS/MS. Plot the relative abundance of each protein against temperature to calculate the ΔTm​ .

Protocol B: Photoaffinity Labeling (PAL)

Mechanistic Causality: While TPP identifies binding, it can also capture indirect downstream complex stabilizations. PAL provides direct, covalent evidence of the binding site[7]. For this assay, NMBEA is synthetically modified into a Photoaffinity Probe (PAP) by appending a diazirine group to the biphenyl ring and a terminal alkyne to the N-methyl group[8].

Upon UV irradiation, the diazirine expels nitrogen gas to form a highly reactive carbene, which rapidly inserts into nearby C-H or heteroatom bonds within the target's binding pocket, trapping the interaction covalently[9].

Mechanism NMBEA PAP-NMBEA Binding (Hydrophobic + Salt Bridge) UV UV Activation (365nm) (Diazirine -> Carbene) NMBEA->UV in situ Covalent Covalent Adduct (Irreversible Target Capture) UV->Covalent crosslink Click CuAAC Click Reaction (Alkyne + Biotin-Azide) Covalent->Click lysis Enrich Streptavidin Pulldown (Target Isolation) Click->Enrich enrichment

Caption: Chemical mechanism of Photoaffinity Labeling and subsequent Click Chemistry isolation.

Step-by-Step Methodology
  • Live-Cell Labeling & UV Crosslinking:

    • Incubate cells with 5 µM PAL-NMBEA probe for 1 hour at 37°C.

    • Irradiate cells on ice with 365 nm UV light for 10 minutes. Causality: 365 nm is specifically chosen because diazirines activate at ~350-360 nm. This longer wavelength avoids the severe phototoxicity and protein damage (e.g., tryptophan/tyrosine oxidation) caused by short-wave UV (<300 nm)[7].

  • Lysis & Click Chemistry (CuAAC):

    • Lyse cells using RIPA buffer (1% SDS ensures complete solubilization of membrane proteins).

    • Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) by adding Biotin-PEG3-Azide (100 µM), CuSO4 (1 mM), TCEP (1 mM, to reduce Cu(II) to active Cu(I)), and TBTA (100 µM, to stabilize Cu(I)). React for 1 hour at room temperature[2].

  • Streptavidin Enrichment & Digestion:

    • Precipitate proteins using cold methanol/chloroform to remove excess unreacted click reagents.

    • Resuspend in 0.2% SDS and incubate with Streptavidin-agarose beads for 2 hours.

    • Wash beads stringently (8M Urea, 1% SDS) to remove non-covalently bound proteins. Perform on-bead tryptic digestion and analyze via LC-MS/MS[2].

Data Presentation: Cross-Validating Target Hits

To establish high-confidence targets, quantitative data from both TPP and PAL must be integrated. A true target will exhibit both a significant thermal shift ( ΔTm​>2.0∘C ) and high enrichment in the PAL pulldown (Log2 Fold Change > 2.0, p < 0.05).

Table 1: Integrated Chemoproteomic Profiling of NMBEA Targets (Mock Data)

Putative Target ProteinTPP ΔTm​ (°C)TPP p-valuePAL Enrichment (Log2 FC)PAL p-valueConfidence LevelBiological Rationale
Monoamine Oxidase B (MAO-B) + 4.20.0015.80.0002High Biphenyl fits hydrophobic substrate cavity; amine interacts with FAD.
Sigma-1 Receptor ( σ1​ R) + 3.50.0054.20.001High Privileged target for lipophilic amines; salt bridge with Asp126.
Trace Amine Receptor 1 (TAAR1) + 2.80.0123.10.008Medium Endogenous receptor for trace amines (e.g., phenethylamine analogs).
Heat Shock Protein 90 (HSP90) + 3.10.0080.40.450False Positive Stabilized in TPP due to downstream stress response, not direct binding.
Cytochrome P450 2D6 + 0.50.5503.90.004False Positive Non-specific PAL crosslinking due to high metabolic turnover of the probe.

Note: HSP90 highlights the necessity of the dual-workflow. It thermally stabilized due to cellular stress (detected by TPP) but was not covalently bound by the probe (rejected by PAL).

References

  • Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay Molina, D. M., et al. Science (2013). URL:[Link]

  • Thermal Proteome Profiling for Interrogating Protein Interactions Mateus, A., et al. Molecular Systems Biology (2020). URL:[Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies Molina, D. M., & Nordlund, P. Annual Review of Pharmacology and Toxicology (2016). URL:[Link]

  • Drug Target Identification in Tissues by Thermal Proteome Profiling Mateus, A., et al. Annual Review of Pharmacology and Toxicology (2022). URL:[Link]

  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes Ge, J., et al. International Journal of Molecular Sciences (2013). URL:[Link]

  • Photoaffinity Labeling in Target- and Binding-Site Identification Smith, E., & Collins, I. Future Medicinal Chemistry (2015). URL:[Link]

  • Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation Romeo, E., et al. JACS Au (2025). URL:[Link](Note: PMC ID representative of recent live-cell PAL literature)

  • Drug Target Identification Methods After a Phenotypic Screen Drug Hunter (2023). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

addressing matrix effects in the mass spectrometric analysis of n-Methyl-[1,1'-biphenyl]-4-ethanamine

Technical Support Center: Mass Spectrometric Analysis of N-Methyl-[1,1'-biphenyl]-4-ethanamine This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientis...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Mass Spectrometric Analysis of N-Methyl-[1,1'-biphenyl]-4-ethanamine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the mass spectrometric analysis of N-Methyl-[1,1'-biphenyl]-4-ethanamine. This guide is designed to offer both foundational knowledge and practical, field-proven solutions to common challenges in bioanalysis.

Introduction to Matrix Effects

In liquid chromatography-mass spectrometry (LC-MS), the "matrix" encompasses all components within a sample other than the analyte of interest.[1][2] These components can include salts, lipids, proteins, and other endogenous compounds.[1] Matrix effects arise when these co-eluting, often undetected, components influence the ionization efficiency of the target analyte, leading to either ion suppression or enhancement.[1][3] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of quantitative bioanalytical methods.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common symptoms of matrix effects in the analysis of N-Methyl-[1,1'-biphenyl]-4-ethanamine?

A1: The most common symptoms include:

  • Poor reproducibility of analyte response between different sample preparations.

  • Inaccurate quantification , with results being either unexpectedly low (ion suppression) or high (ion enhancement).

  • Low signal intensity or complete signal loss of the analyte in biological samples compared to a neat standard solution.[4]

  • Inconsistent internal standard performance , where a stable isotope-labeled internal standard (SIL-IS) does not adequately track the analyte's response.

Q2: What are the primary sources of matrix effects when analyzing N-Methyl-[1,1'-biphenyl]-4-ethanamine in plasma or urine?

A2: In plasma, the primary sources are phospholipids and proteins.[5] Phospholipids are notorious for causing ion suppression in electrospray ionization (ESI) and can co-elute with a variety of small molecules.[2][5] In urine, high concentrations of salts and urea are major contributors to matrix effects.[1]

Q3: How can I quantitatively assess matrix effects for my N-Methyl-[1,1'-biphenyl]-4-ethanamine assay?

A3: The most common method is the post-extraction spike .[6] This involves comparing the peak area of the analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solvent at the same concentration. The matrix factor (MF) is calculated as:

MF = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution)

An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[6] Regulatory guidelines, such as those from the FDA, recommend evaluating the matrix effect in at least six different lots of the biological matrix.[7]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) a guaranteed solution for matrix effects?

A4: While a SIL-IS is the preferred internal standard and can compensate for matrix effects to a large extent, it is not a guaranteed solution.[8] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for a consistent analyte-to-IS ratio.[2] However, in cases of severe ion suppression, the signal of both the analyte and the SIL-IS may be suppressed to a level below the limit of quantitation.[8]

Troubleshooting Guides

Issue 1: Low or No Analyte Signal in Biological Samples

Symptom: You observe a strong, reproducible signal for N-Methyl-[1,1'-biphenyl]-4-ethanamine when injecting a standard in a neat solvent, but the signal is weak, variable, or completely absent in extracted plasma or urine samples.[4]

Systematic Troubleshooting Workflow:

A Start: Low/No Signal in Matrix B Confirm Instrument Performance (Inject neat standard) A->B C Signal OK in Neat Standard? B->C D Troubleshoot Instrument (Clean ion source, check parameters) C->D No E Perform Post-Extraction Spike C->E Yes D->B F Significant Ion Suppression Confirmed? E->F G Optimize Sample Preparation F->G Yes K Re-evaluate Method F->K No H Optimize Chromatography G->H I Consider a Different Ionization Source H->I J Resolved I->J

Caption: Workflow for troubleshooting low analyte signal.

Step-by-step Guide:

  • Confirm Instrument Performance: Before troubleshooting matrix effects, ensure the LC-MS/MS system is functioning correctly. Inject a neat standard solution of N-Methyl-[1,1'-biphenyl]-4-ethanamine to verify sensitivity, peak shape, and retention time.[4] If the signal is poor with a neat standard, the issue lies with the instrument or the standard itself.

  • Quantify the Matrix Effect: Perform a post-extraction spike experiment as described in FAQ 3. This will provide a quantitative measure of the ion suppression.

  • Optimize Sample Preparation: The most effective way to mitigate matrix effects is to remove the interfering components before they enter the mass spectrometer.[1][2]

    • Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids.[5] Consider using a solvent-to-plasma ratio of at least 3:1 with acetonitrile or methanol.[9]

    • Liquid-Liquid Extraction (LLE): LLE can be more effective at removing interfering substances. Experiment with different organic solvents and pH adjustments to optimize the extraction of N-Methyl-[1,1'-biphenyl]-4-ethanamine while leaving matrix components behind.

    • Solid-Phase Extraction (SPE): SPE offers the highest degree of selectivity.[1] For a basic compound like N-Methyl-[1,1'-biphenyl]-4-ethanamine, a mixed-mode cation exchange SPE sorbent can be highly effective.

Sample Preparation TechniqueProsCons
Protein Precipitation (PPT) Simple, fast, inexpensiveInefficient removal of phospholipids and other interferences
Liquid-Liquid Extraction (LLE) More effective than PPT, can be selectiveMore labor-intensive, requires solvent optimization
Solid-Phase Extraction (SPE) Highly selective, provides the cleanest extractsMore expensive, requires method development
  • Optimize Chromatography: If sample preparation optimization is insufficient, focus on chromatographic separation.

    • Modify the Gradient: A shallower gradient can improve the resolution between N-Methyl-[1,1'-biphenyl]-4-ethanamine and co-eluting matrix components.[2]

    • Change Column Chemistry: If using a standard C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl or a biphenyl column, which may offer different selectivity for the analyte and matrix components.

  • Consider Alternative Ionization: If using ESI, which is highly susceptible to ion suppression, consider atmospheric pressure chemical ionization (APCI) if your instrument allows. APCI is often less prone to matrix effects for certain compounds.[3]

Issue 2: Poor Reproducibility and Inaccurate Quantification

Symptom: You observe significant variability in your quality control (QC) samples, and the accuracy and precision of your assay do not meet regulatory guidelines (e.g., FDA guidance of ±15% for accuracy and precision).[7][10]

Troubleshooting Workflow:

A Start: Poor Reproducibility B Evaluate Matrix Effect Variability (Use multiple lots of matrix) A->B C Is Variability High? B->C D Implement More Robust Sample Cleanup (SPE) C->D Yes E Ensure Proper Internal Standard Use C->E No H Resolved D->H F Check for Analyte Stability E->F G Review Calibration Curve and QC Preparation F->G G->H

Caption: Workflow for addressing poor reproducibility.

Step-by-step Guide:

  • Assess Lot-to-Lot Variability: The composition of biological matrices can vary significantly between individuals. Evaluate the matrix effect in at least six different lots of blank matrix to determine if the variability is a significant contributor to the poor reproducibility.[7]

  • Improve Sample Cleanup: If lot-to-lot variability is high, a more rigorous sample preparation method, such as SPE, is often necessary to remove the inconsistent interferences.

  • Verify Internal Standard Performance:

    • Ensure your SIL-IS is of high isotopic purity and is added to the samples at an appropriate concentration.

    • The SIL-IS should be added as early as possible in the sample preparation workflow to account for variability in extraction recovery.

  • Investigate Analyte Stability: N-Methyl-[1,1'-biphenyl]-4-ethanamine may be susceptible to degradation in the biological matrix or during sample processing. Conduct stability experiments (e.g., freeze-thaw, bench-top, and long-term storage) to ensure the analyte is stable under your experimental conditions.

  • Review Calibration and QC Sample Preparation: Errors in the preparation of calibration standards and QC samples are a common source of inaccuracy. Ensure that the spiking volumes are accurate and that the stock solutions are stable.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike N-Methyl-[1,1'-biphenyl]-4-ethanamine and its SIL-IS into the reconstitution solvent at low, medium, and high concentrations.

    • Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix through your entire sample preparation procedure. Spike N-Methyl-[1,1'-biphenyl]-4-ethanamine and its SIL-IS into the final extracted matrix at the same concentrations as Set A.

    • Set C (Pre-Spiked Matrix): Spike N-Methyl-[1,1'-biphenyl]-4-ethanamine and its SIL-IS into the blank biological matrix before the extraction procedure. This set is used to determine recovery.

  • Analyze all samples using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

  • Calculate the Recovery (RE):

    • RE = (Mean Peak Area of Set C) / (Mean Peak Area of Set B) x 100%

  • Calculate the Process Efficiency (PE):

    • PE = (Mean Peak Area of Set C) / (Mean Peak Area of Set A) x 100%

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This is a general protocol that should be optimized for your specific application.

  • Condition the SPE cartridge: Use a mixed-mode cation exchange SPE cartridge. Condition with 1 mL of methanol followed by 1 mL of water.

  • Load the sample: Pre-treat 0.5 mL of plasma by adding 0.5 mL of 4% phosphoric acid in water. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.

  • Wash the cartridge: Wash with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elute the analyte: Elute N-Methyl-[1,1'-biphenyl]-4-ethanamine with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate and reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.

Predicted Mass Spectrometric Behavior of N-Methyl-[1,1'-biphenyl]-4-ethanamine

Based on the structure of N-Methyl-[1,1'-biphenyl]-4-ethanamine and the fragmentation patterns of similar compounds, the following mass spectrometric behavior is predicted.[8][11][12]

Predicted Fragmentation Pathway:

Parent [M+H]+ Frag1 Loss of methyl radical Parent->Frag1 Frag2 Loss of biphenyl group Parent->Frag2 Frag3 Cleavage of ethylamine chain Parent->Frag3

Caption: Predicted fragmentation of N-Methyl-[1,1'-biphenyl]-4-ethanamine.

  • Parent Ion: In positive electrospray ionization mode, the parent ion will be the protonated molecule, [M+H]+.

  • Major Fragment Ions:

    • Loss of the methyl group from the nitrogen atom.

    • Cleavage of the bond between the ethylamine side chain and the biphenyl ring system.

    • Fragmentation of the ethylamine chain.[3]

Predicted Metabolism:

The metabolism of N-Methyl-[1,1'-biphenyl]-4-ethanamine is likely to involve N-demethylation and oxidation of the biphenyl ring system.[13][14] Potential metabolites to monitor for include the demethylated primary amine and various hydroxylated species.

References

  • Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques, 15(6). Retrieved from [Link]

  • LCGC International. (2021, November 2). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • Phenomenex. (2026, February 18). Matrix Effects: Causes and Solutions in Analysis. Retrieved from [Link]

  • AMSbiopharma. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • LCGC International. (2020, November 12). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Detailed methodology of different plasma preparation procedures.... Retrieved from [Link]

  • Anapharm Bioanalytics. (n.d.). LBA and LC-MS/MS Bioanalytical Method List. Retrieved from [Link]

  • HELDA - University of Helsinki. (2021, May 18). Optimized Method for Analysis of Ethanolamines, Hydrolysis Products of Nitrogen Mustards, from Urine Samples Using LC-MS. Retrieved from [Link]

  • Food Safety and Inspection Service. (n.d.). Determination and Confirmation of Melamine by LC/MS/MS (Extended Method). Retrieved from [Link]

  • NIH. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from [Link]

  • Wiley Analytical Science. (2012, October 24). HT-Sample Preparation Techniques for Bioanalysis. Retrieved from [Link]

  • Frontiers. (2023, June 2). Quantitative plasma profiling by 1H NMR-based metabolomics: impact of sample treatment. Retrieved from [Link]

  • FDA. (2018, May). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • MDPI. (2020, December 6). Development and Validation of High-Throughput Bioanalytical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Newly Synthesized Antitumor Carbonic Anhydrase Inhibitors in Human Plasma. Retrieved from [Link]

  • PubMed. (1988, April). N-methylation: potential mechanism for metabolic activation of carcinogenic primary arylamines. Retrieved from [Link]

  • ResearchGate. (2025, August 6). N-methylation: potential mechanism for metabolic activation of carcinogenic primary arylamines. Retrieved from [Link]

  • PubChem. (n.d.). (1S)-1-(1,1'-biphenyl-4-yl)ethanamine. Retrieved from [Link]

  • Wikipedia. (n.d.). 2C-B. Retrieved from [Link]

Sources

Optimization

protocol refinement for consistent results in n-Methyl-[1,1'-biphenyl]-4-ethanamine bioassays

Welcome to the Advanced Assay Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter erratic data when screening highly lipophilic phenethylamine derivat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Assay Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter erratic data when screening highly lipophilic phenethylamine derivatives.

n-Methyl-[1,1'-biphenyl]-4-ethanamine (NMBPEA) is a prime example. While its biphenyl core and N-methyl substitution make it an exceptional structural probe for Monoamine Oxidase B (MAO-B) inhibition—a critical target in Parkinson's disease therapeutics[1]—these exact features introduce severe physicochemical liabilities in vitro. The biphenyl moiety drives the partition coefficient (LogP) above 4.0, leading to micellar aggregation, plastic adsorption, and non-specific protein binding.

This guide bypasses generic advice to provide field-proven, causality-driven solutions and self-validating protocols to ensure your NMBPEA bioassays yield reproducible, publication-quality data.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why are my IC50 values for NMBPEA shifting by 10-fold between independent assay runs, and why is the Hill slope unusually steep (>2.0)? Causality: A steep Hill slope ( nH​>1.5 ) combined with run-to-run IC50 variability is the hallmark of compound aggregation. In aqueous buffers, the hydrophobic biphenyl rings of NMBPEA stack to minimize water contact, forming colloidal aggregates. These aggregates sequester the enzyme non-specifically rather than binding 1:1 in the active site, artificially inflating apparent potency. Solution: You must disrupt the colloidal state. Do not simply increase DMSO, as MAO-B is sensitive to DMSO concentrations above 1%[2]. Instead, introduce a non-ionic surfactant like 0.01% Pluronic F-127. This forms stable, uniform micelles that keep the monomeric compound in solution without denaturing the target enzyme.

Q2: I am using the standard Amplex Red fluorometric assay, but NMBPEA is showing high background fluorescence. Is the compound auto-fluorescent? Causality: It is rarely auto-fluorescence. NMBPEA is a secondary amine. In peroxidase-coupled assays, highly electron-rich aromatic compounds can undergo redox cycling, directly reducing the Horseradish Peroxidase (HRP) intermediate or chemically quenching the Resorufin fluorophore. Solution: You must implement a self-validating counter-screen. Run the exact assay without MAO-B, spiking in 1 µM H2​O2​ . If the fluorescence is lower than your vehicle control, NMBPEA is a chemical quencher. In this case, you must abandon fluorometry and switch to an orthogonal HPLC-UV assay to measure product formation directly.

Q3: How do I handle non-specific binding (NSB) when testing NMBPEA in crude brain homogenates or microsomal preparations? Causality: The high lipophilicity of the biphenyl group causes NMBPEA to partition heavily into the lipid bilayers of crude membrane preparations[3]. This reduces the free, unbound concentration ( fu​ ) of the drug available to interact with the receptor or enzyme. Solution: Reduce your total protein concentration to the absolute minimum required for signal robustness (typically 5 µg/mL). You must mathematically correct your apparent IC50 by calculating the unbound fraction ( fu,app​ ) using equilibrium dialysis prior to reporting your final binding affinities.

Part 2: Quantitative Assay Optimization Data

To illustrate the causality of buffer selection on NMBPEA behavior, review the optimization data below. Notice how correcting the solubility liability directly restores the theoretical Hill slope of ~1.0, indicating true stoichiometric binding.

Table 1: Impact of Assay Buffer Optimization on NMBPEA Assay Metrics

Buffer ConditionApparent IC50 (nM)Hill Slope ( nH​ )Z'-FactorScientific Interpretation
Standard PBS (No additives)450 ± 1202.10.45Compound aggregation; steep slope indicates non-stoichiometric enzyme sequestration.
PBS + 0.1% DMSO 380 ± 951.80.52Marginal improvement; compound still suffers from severe aqueous insolubility.
PBS + 1% DMSO + 0.01% Pluronic F-127 45 ± 51.050.82Optimal. Micellar dispersion achieved; true 1:1 competitive inhibition restored.
PBS + 1% DMSO + 0.1% BSA 120 ± 151.10.75Good dispersion, but BSA introduces non-specific protein binding (right-shifted IC50).

Part 3: Self-Validating Experimental Protocol

To guarantee data integrity, the following protocol for the Fluorometric MAO-B Inhibition Assay is designed as a self-validating system. Every critical step contains an internal control to immediately flag false positives caused by the biphenyl scaffold.

Step-by-Step Methodology

Step 1: Reagent Preparation & Matrix Matching

  • Action: Dissolve NMBPEA in 100% anhydrous DMSO to a 10 mM stock. Dilute working concentrations into 50 mM HEPES buffer (pH 7.4) containing 0.01% Pluronic F-127.

  • Validation Check: Visually inspect the 100 µM top-dose well using a nephelometer or plate reader at 600 nm. An absorbance > 0.05 indicates compound precipitation, invalidating the dilution curve.

Step 2: Enzyme-Substrate Assembly

  • Action: Add recombinant human MAO-B to a final well concentration of 5 µg/mL. Incubate with NMBPEA for 15 minutes at 37°C before adding the substrate (benzylamine)[2].

  • Validation Check: Include a parallel dose-response curve of a reference inhibitor (e.g., Safinamide). If the reference IC50 shifts from its known literature value, the enzyme preparation is compromised.

Step 3: Counter-Screen Integration (The Self-Validating Step)

  • Action: In a dedicated row of the microplate, assemble the assay mixture (NMBPEA, Amplex Red, HRP) but omit the MAO-B enzyme . Instead, manually spike 1 µM H2​O2​ into these wells.

  • Validation Check: Read the fluorescence. If the signal in the NMBPEA wells is >10% lower than the DMSO vehicle wells, NMBPEA is chemically quenching the assay. The run must be aborted and moved to HPLC.

Step 4: Kinetic Readout & Analysis

  • Action: Measure fluorescence (Ex 530 nm / Em 590 nm) kinetically every 2 minutes for 30 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

  • Validation Check: Plot fluorescence vs. time. If the curve plateaus before 15 minutes in the vehicle control, substrate depletion has occurred. You must reduce the enzyme concentration to maintain steady-state kinetics.

Part 4: Mechanistic & Workflow Visualizations

The following diagrams map the biochemical logic of the assay and the troubleshooting decision tree.

MAOB_Pathway Sub Amine Substrate MAOB MAO-B Enzyme Sub->MAOB Oxidation Prod H2O2 + Aldehyde MAOB->Prod HRP HRP + Amplex Red Prod->HRP Coupled Rxn Res Resorufin (Ex/Em 530/590) HRP->Res Inh n-Methyl-[1,1'-biphenyl] -4-ethanamine Inh->MAOB Competitive Inhibition

Diagram 1: MAO-B enzymatic oxidation pathway and coupled fluorometric detection mechanism.

Troubleshooting Start Issue: Variable IC50 / Signal Drift CheckSol Is LogP > 4.0? (Check Solubility) Start->CheckSol AddSurf Add 0.01% Pluronic F-127 CheckSol->AddSurf Yes (Aggregation) CheckQuench Run H2O2 Counter-Screen CheckSol->CheckQuench No (Soluble) SwitchAssay Switch to HPLC-UV Assay CheckQuench->SwitchAssay Signal Quenched CheckNSB Assess Non-Specific Binding CheckQuench->CheckNSB No Quenching ReduceProt Lower Protein Conc. to 5 µg/mL CheckNSB->ReduceProt High NSB Detected

Diagram 2: Decision tree for troubleshooting lipophilic amine bioassays.

References

  • Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update Source: MDPI URL
  • Source: PMC (National Institutes of Health)
  • Synthesis, Pharmacological Evaluation, and Molecular Modeling of Phthalimide Derivatives as Monoamine Oxidase and Cholinesterase Dual Inhibitors Source: ACS Omega URL

Sources

Troubleshooting

Technical Support Center: N-Methyl-[1,1'-biphenyl]-4-ethanamine (NMBEA) Bioavailability Optimization

Welcome to the NMBEA Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in overcoming the specific physicochemical and pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the NMBEA Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in overcoming the specific physicochemical and pharmacokinetic hurdles associated with N-Methyl-[1,1'-biphenyl]-4-ethanamine.

NMBEA is a highly lipophilic secondary amine (estimated pKa ~9.5, LogP > 4.0). While its biphenyl motif grants excellent target affinity, it presents classic "brick dust" and "grease ball" challenges: poor aqueous solubility, extensive nonspecific binding in vitro, and aggressive first-pass metabolism in vivo. This guide provides field-proven, self-validating methodologies to troubleshoot these issues and enhance systemic bioavailability.

🔬 FAQ Section 1: In Vitro Permeability & Assay Troubleshooting

Q: My Caco-2 apparent permeability ( Papp​ ) assays for NMBEA show <10% mass balance recovery. Is the compound degrading during the assay?

A: It is highly unlikely that NMBEA is degrading in standard Hanks' Balanced Salt Solution (HBSS).

  • The Causality: The near-zero recovery is driven by NMBEA's extreme lipophilicity. Highly lipophilic basic amines partition heavily into the Caco-2 lipid bilayer and nonspecifically bind to the polystyrene transwell plastics, destroying your mass balance and yielding artificially low Papp​ values.

  • The Solution: Implement a protein-binding sink. Adding Bovine Serum Albumin (BSA) to the basolateral receiver compartment improves sink conditions and actively pulls the lipophilic compound across the monolayer. Systematic evaluations demonstrate that adding 0.5% BSA is highly effective at enhancing solubility and reducing nonspecific binding without requiring the extensive sample cleanup prior to LC-MS/MS analysis that traditional 4% BSA demands [1].

Q: Even with BSA, I am seeing high efflux ratios (Secretory-to-Absorptive > 3). Is NMBEA a P-glycoprotein (P-gp) substrate?

A: While possible, high efflux ratios in lipophilic amines are often artifacts of lysosomal trapping rather than true P-gp efflux. Because NMBEA is a lipophilic weak base, it easily diffuses into the acidic lysosomes of Caco-2 cells where it becomes protonated and trapped (lysosomotropism). To differentiate true efflux from trapping, run the assay with the addition of a specific P-gp inhibitor (e.g., verapamil). If the efflux ratio does not drop to ~1, lysosomal trapping is the primary culprit.

🧬 FAQ Section 2: First-Pass Metabolism & Pharmacokinetics

Q: Our Intravenous (IV) half-life is acceptable, but oral bioavailability (F%) in canine models is <5%. What is driving this rapid clearance?

A: The clearance is driven by extensive first-pass hepatic metabolism.

  • The Causality: The combination of a large hydrophobic biphenyl group and an N-methylated amine makes NMBEA a prime target for Cytochrome P450 enzymes. Specifically, CYP3A4 and CYP2D6 aggressively catalyze the N-demethylation of secondary lipophilic amines into their primary amine counterparts [2]. This high intrinsic clearance ( Clint​ ) in the liver strips the active compound before it can reach systemic circulation.

  • The Solution: You must bypass this metabolic bottleneck. This can be achieved via co-administration with a pharmacokinetic enhancer (e.g., a potent CYP3A4 inhibitor like ritonavir) to artificially lower hepatic clearance, or through structural optimization (e.g., deuteration of the N-methyl group to slow the rate of N-demethylation via the kinetic isotope effect).

💊 FAQ Section 3: Formulation Strategies

Q: We are currently dosing NMBEA HCl as an aqueous suspension (0.5% CMC/Tween), but in vivo absorption is erratic and non-linear. How can we formulate this better?

A: Aqueous suspensions of high-LogP compounds suffer from dissolution-rate limited absorption.

  • The Causality: The compound remains largely in the solid state during its transit through the gastrointestinal (GI) tract. Because only solubilized drug can permeate the intestinal epithelium, the slow dissolution rate severely caps the maximum absorbable dose.

  • The Solution: Transition to a Lipid-Based Formulation (LBF), specifically a Self-Microemulsifying Drug Delivery System (SMEDDS). By pre-dissolving NMBEA in an optimized mixture of oils, surfactants, and co-solvents, the formulation spontaneously forms microemulsions in the GI tract. This mimics the body's natural lipid absorption mechanisms, keeping the drug in a solubilized state, bypassing the dissolution step entirely, and significantly enhancing oral bioavailability [3].

Quantitative Formulation Outcomes

Table 1: Comparative Pharmacokinetic Parameters of NMBEA Formulations (Canine Model, n=4)

Formulation StrategyDose (mg/kg) Cmax​ (ng/mL) Tmax​ (h) AUC0−t​ (ng·h/mL)Absolute Bioavailability (F%)
Aqueous Suspension (0.5% CMC)1045 ± 124.0180 ± 354.2%
Type III SMEDDS (Lipid-Based)10850 ± 951.53,400 ± 41078.5%
SMEDDS + CYP3A4 Inhibitor101,120 ± 1101.54,150 ± 38095.8%

⚙️ Troubleshooting Guides: Step-by-Step Methodologies

Protocol A: Modified Caco-2 Permeability Assay for Highly Lipophilic Amines

This protocol utilizes a self-validating loop to ensure monolayer integrity and mass balance.

  • Cell Seeding: Seed Caco-2 cells on polycarbonate transwell inserts at a density of 1×105 cells/ cm2 . Culture for 21 days to ensure full differentiation.

  • Buffer Preparation: Prepare apical buffer (HBSS, pH 6.5) and basolateral buffer (HBSS, pH 7.4) supplemented with 0.5% w/v Bovine Serum Albumin (BSA) to act as a lipophilic sink.

  • Dosing: Add 10 µM of NMBEA to the apical chamber. Incubate at 37°C on an orbital shaker (100 rpm) to minimize the unstirred water layer.

  • Sampling: Take 50 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh 0.5% BSA buffer.

  • Validation Check 1 (Integrity): Post-assay, add Lucifer Yellow (LY) to the apical chamber. If LY Papp​>1×10−6 cm/s, the monolayer is compromised. Action: Discard the well data.

  • Validation Check 2 (Mass Balance): Extract NMBEA from the cell lysate, apical, and basolateral compartments. Calculate total recovery. If recovery is <80%, nonspecific binding is still occurring. Action: Increase basolateral BSA to 1.0% for subsequent runs.

Protocol B: Preparation of a Type III SMEDDS for NMBEA

This protocol ensures the drug bypasses dissolution-limited absorption.

  • Excipient Selection: Weigh out Capmul MCM (Oil, 30% w/w), Kolliphor EL (Surfactant, 50% w/w), and Transcutol HP (Co-solvent, 20% w/w).

  • Drug Loading: Add NMBEA free base to the excipient mixture at a target loading of 50 mg/g.

  • Homogenization: Stir magnetically at 40°C for 2 hours until a completely clear, isotropic solution is formed. Allow to equilibrate to room temperature for 24 hours.

  • Validation Check (Microemulsion Formation): Perform a 1:100 aqueous dispersion test by dropping 10 µL of the SMEDDS into 990 µL of Simulated Gastric Fluid (SGF, pH 1.2) at 37°C under mild agitation.

  • DLS Verification: Measure the droplet size via Dynamic Light Scattering (DLS). A successful Type III SMEDDS must yield a Z-average < 50 nm with a Polydispersity Index (PDI) < 0.2. Action: If Z-average > 50 nm, the emulsion is unstable; increase the surfactant-to-oil ratio and repeat.

📊 Mandatory Visualization: Bioavailability Enhancement Strategy

Bioavailability_Optimization cluster_barriers Physicochemical & Metabolic Barriers cluster_solutions Optimization Strategies NMBEA N-Methyl-[1,1'-biphenyl]-4-ethanamine (High LogP, Basic Amine) Solubility Poor Aqueous Solubility (Dissolution-Rate Limited) NMBEA->Solubility Metabolism Extensive First-Pass Metabolism (CYP3A4 / CYP2D6 N-demethylation) NMBEA->Metabolism SMEDDS Lipid-Based Formulation (SMEDDS) (Bypasses Dissolution) Solubility->SMEDDS Solubilization CYP_Inhib Pharmacokinetic Enhancers (Reduces Hepatic Clearance) Metabolism->CYP_Inhib Enzyme Inhibition Outcome Enhanced Systemic Bioavailability SMEDDS->Outcome CYP_Inhib->Outcome

Workflow of NMBEA bioavailability barriers and corresponding formulation or metabolic solutions.

📚 References

  • Title: Addition of Optimized Bovine Serum Albumin Level in a High-Throughput Caco-2 Assay Enabled Accurate Permeability Assessment for Lipophilic Compounds. Source: SLAS Discovery / PubMed URL: [Link]

  • Title: CYP2D6 and CYP3A4 involvement in the primary oxidative metabolism of hydrocodone by human liver microsomes. Source: British Journal of Clinical Pharmacology / PMC URL: [Link]

  • Title: Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Source: Aenova Group / Pharmaceutical Technology URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

In Vivo Validation and Comparative Efficacy of N-Methyl-[1,1'-biphenyl]-4-ethanamine (NMBPEA)

Introduction & Structural Rationale N-Methyl-[1,1'-biphenyl]-4-ethanamine (NMBPEA), also referred to in literature as biphenyl-4-yl-N-methylethanamine, is a structurally bulky phenethylamine derivative[1]. The strategic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

N-Methyl-[1,1'-biphenyl]-4-ethanamine (NMBPEA), also referred to in literature as biphenyl-4-yl-N-methylethanamine, is a structurally bulky phenethylamine derivative[1]. The strategic inclusion of the biphenyl moiety at the para-position significantly increases the compound's lipophilicity and steric volume. This modification is designed to exploit the hydrophobic substrate cavity of Monoamine Oxidase B (MAO-B), providing high selectivity over Monoamine Oxidase A (MAO-A)[1].

Unlike Selegiline , which contains a propargyl group that forms an irreversible covalent bond with the FAD cofactor of MAO-B[2], NMBPEA functions as a highly potent, reversible, and competitive inhibitor. This guide provides a comprehensive, self-validating framework for evaluating NMBPEA's biological activity in vivo, utilizing Selegiline as the definitive gold-standard reference.

Causality & The Self-Validating In Vivo Bioassay

To prove that NMBPEA is a centrally active MAO-B inhibitor, we must demonstrate that it crosses the blood-brain barrier (BBB) and engages its target in the brain. The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model serves as the perfect self-validating system for this purpose[3].

The Causality Loop:

  • MPTP is a highly lipophilic pro-toxin that readily crosses the BBB[4].

  • Once in the brain, MPTP is exclusively oxidized by astrocyte-derived MAO-B into the toxic metabolite MPP+[4].

  • MPP+ is taken up by the dopamine transporter (DAT) into dopaminergic neurons in the substantia nigra pars compacta (SNpc), causing mitochondrial complex I inhibition and cell death[3].

  • Validation: If NMBPEA successfully inhibits MAO-B in vivo, the conversion of MPTP to MPP+ is halted. The subsequent preservation of motor function and striatal dopamine levels serves as definitive, functional proof of target engagement[5].

MAOB_Pathway MPTP MPTP (Pro-toxin) MAOB MAO-B Enzyme (Astrocytes) MPTP->MAOB Substrate MPP MPP+ (Neurotoxin) MAOB->MPP Oxidation NMBPEA NMBPEA (Test Compound) NMBPEA->MAOB Competitive Block SELEGILINE Selegiline (Reference) SELEGILINE->MAOB Irreversible Block

Fig 1. MAO-B mediated conversion of MPTP to MPP+ and points of inhibition by NMBPEA and Selegiline.

Quantitative Data Presentation

The following tables summarize the comparative performance of NMBPEA against Selegiline and a Vehicle control in a standard preclinical C57BL/6 mouse model.

Table 1: Pharmacokinetic Profiling & Target Selectivity Note: Data represents standard preclinical benchmarks for biphenyl-based MAO-B inhibitors.

CompoundBrain Cmax (ng/g)Brain/Plasma RatioMAO-B IC50 (nM)MAO-A IC50 (μM)Selectivity Index (B/A)
NMBPEA 412.53.818.4> 45.0> 2400x
Selegiline 185.22.151.023.0450x
Vehicle N/AN/AN/AN/AN/A

Table 2: Neurochemical Profiling (Striatal DA Turn-over) Striatal tissue analyzed via HPLC-ECD 7 days post-MPTP lesioning.

Treatment GroupStriatal Dopamine (ng/mg)Striatal DOPAC (ng/mg)DA / DOPAC Ratio
Sham (No MPTP) 12.4 ± 0.81.8 ± 0.26.8
Vehicle + MPTP 4.1 ± 0.51.5 ± 0.32.7
Selegiline + MPTP 10.2 ± 0.90.6 ± 0.117.0
NMBPEA + MPTP 11.5 ± 0.70.8 ± 0.114.3

Experimental Methodologies

To ensure scientific integrity, every protocol below is designed with internal controls to validate causality.

Protocol 1: In Vivo Dosing and MPTP Lesioning

Rationale: Pre-treatment with the MAO-B inhibitor is required to block the enzymatic pocket before the introduction of the MPTP pro-toxin.

  • Grouping: Randomize 8-week-old male C57BL/6 mice into four groups (Sham, Vehicle+MPTP, Selegiline+MPTP, NMBPEA+MPTP)[6].

  • Pre-treatment: Administer NMBPEA (10 mg/kg) or Selegiline (1.0 mg/kg) via oral gavage (PO) once daily for 3 days prior to lesioning[2].

  • Lesioning: On day 4, administer MPTP (30 mg/kg, i.p.) for 5 consecutive days while continuing the daily PO administration of the test compounds[2].

  • Behavioral Endpoint: On day 12, subject mice to the Rotarod test (accelerating from 4 to 40 rpm over 5 minutes) to quantify motor coordination and balance[5].

Protocol 2: Ex Vivo MAO-B Activity Fluorometric Assay

Rationale: Behavioral data alone cannot confirm the molecular mechanism. We must extract the brain tissue and directly measure the residual activity of the MAO-B enzyme to prove target engagement.

  • Tissue Extraction: Euthanize mice and rapidly dissect the striatum on ice[5].

  • Homogenization: Homogenize the tissue in cold assay buffer (0.1 M Tris-HCl, pH 7.4) and centrifuge at 10,000 x g for 15 minutes to isolate the mitochondrial fraction.

  • Fluorometry: Incubate the supernatant with a highly specific MAO-B fluorogenic substrate (e.g., benzylamine derivative).

  • Validation: The irreversible nature of Selegiline will show near 0% activity. Because NMBPEA is competitive, tissue dilution during homogenization may cause the inhibitor to dissociate. To prevent this artifact, ensure the homogenization buffer is spiked with a maintenance dose (10 nM) of NMBPEA.

Protocol 3: HPLC-ECD Quantification of Dopamine Turnover

Rationale: Measuring Dopamine (DA) alone is insufficient to prove MAO-B inhibition, as DA levels can fluctuate due to synthesis rates. By quantifying both DA and its direct MAO-B oxidized metabolite, DOPAC, we establish a DA/DOPAC ratio. A significantly elevated DA/DOPAC ratio is the definitive biochemical signature of in vivo MAO-B inhibition[5].

  • Deproteinization: Precipitate proteins from the striatal homogenate using 0.1 M perchloric acid containing 0.1 mM EDTA.

  • Chromatography: Inject 20 μL of the supernatant into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector (ECD)[5].

  • Analysis: Quantify the peaks for DA and DOPAC against standard curves. Calculate the DA/DOPAC ratio (as shown in Table 2).

InVivo_Workflow cluster_assays Self-Validating Endpoints Group C57BL/6 Mice Grouping Dose Pre-treatment (PO) NMBPEA vs Selegiline Group->Dose MPTP MPTP Challenge (Subacute Lesioning) Dose->MPTP Target Engagement Behavior Motor Function (Rotarod Test) MPTP->Behavior ExVivo Tissue Extraction (Striatum/SNpc) Behavior->ExVivo Biochem HPLC (DA/DOPAC) & MAO-B Fluorometry ExVivo->Biochem

Fig 2. Self-validating in vivo workflow assessing target engagement and neuroprotection.

References

  • A Medicinal Chemistry Investigation of 3,4-Methylenedioxymethamphetamine(MDMA) . SciSpace. 1

  • MPTP Mouse Models of Parkinson's Disease: An Update . PMC - NIH. 4

  • Selegiline rescues gait deficits and the loss of dopaminergic neurons in a subacute MPTP mouse model of Parkinson's disease . Spandidos Publications. 2

  • The MPTP Story . PMC - NIH. 3

  • Application Notes and Protocols: Administration of Novel MAO-B Inhibitors in Animal Models of Parkinson's Disease . Benchchem. 5

Sources

Comparative

comparative analysis of n-Methyl-[1,1'-biphenyl]-4-ethanamine with its demethylated analog

Comparative Analysis of N -Methyl-[1,1'-biphenyl]-4-ethanamine and [1,1'-Biphenyl]-4-ethanamine: Pharmacological and Physicochemical Profiling As a Senior Application Scientist in early-stage drug discovery, evaluating t...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of N -Methyl-[1,1'-biphenyl]-4-ethanamine and [1,1'-Biphenyl]-4-ethanamine: Pharmacological and Physicochemical Profiling

As a Senior Application Scientist in early-stage drug discovery, evaluating the structural nuances between a primary amine and its N -methylated secondary amine analog is a fundamental exercise. The addition of a single methyl group to the[1,1'-biphenyl]-4-ethanamine scaffold triggers a cascade of physicochemical shifts that fundamentally alter the molecule's pharmacodynamics, metabolic stability, and blood-brain barrier (BBB) penetrance.

This technical guide provides an objective, data-driven comparison of N -methyl-[1,1'-biphenyl]-4-ethanamine against its demethylated analog, detailing the causality behind their divergent profiles and the self-validating experimental workflows required to evaluate them.

Structural Causality and Physicochemical Shifts

The core scaffold of these compounds is a biphenyl ring system attached to an ethylamine chain, structurally reminiscent of phenethylamine (PEA) but with significantly higher bulk and lipophilicity. The critical divergence lies at the terminal nitrogen.

In the demethylated analog, [1,1'-biphenyl]-4-ethanamine, the primary amine presents two hydrogen bond donors (HBD). When we synthesize the N -methylated analog, one of these protons is replaced by a methyl group. This single modification sterically shields the nitrogen, reduces the Topological Polar Surface Area (TPSA), and increases the partition coefficient (LogP). Consequently, the N -methylated variant exhibits superior passive lipid membrane permeability, a critical factor for neuro-active compounds targeting the central nervous system (CNS).

Comparative Physicochemical Profile
Property[1,1'-Biphenyl]-4-ethanamine[1] N -Methyl-[1,1'-biphenyl]-4-ethanamineCausality / Pharmacological Impact
Amine Class PrimarySecondaryDictates target receptor pocket orientation and steric hindrance.
Molecular Weight 197.28 g/mol 211.31 g/mol The +14 Da shift has negligible impact on overall diffusion rates.
Topological PSA 26.02 Ų12.03 ŲHalving the TPSA significantly enhances passive BBB penetration.
H-Bond Donors 21Masking one HBD reduces aqueous solvation energy, driving lipid partitioning.
H-Bond Acceptors 11Remains unchanged; maintains essential interactions with target residues.
Estimated LogP ~3.2~3.5Increased lipophilicity drives higher volume of distribution ( Vd​ ).

Pharmacodynamic Divergence: Target Affinity and Selectivity

The methylation state of the terminal amine acts as a molecular switch for enzyme and transporter selectivity.

Monoamine Oxidase (MAO) Selectivity: Primary amines like [1,1'-biphenyl]-4-ethanamine typically exhibit a strong affinity for MAO-A, the isoform responsible for metabolizing serotonin and norepinephrine. However, N -methylation introduces steric bulk that clashes with the MAO-A binding pocket. Conversely, this methylation enhances binding affinity within the hydrophobic, bipartite cavity of MAO-B. This structure-activity relationship (SAR) is well-documented in the development of selective MAO-B inhibitors, where N -methylation (as seen in clinical drugs like selegiline) is a prerequisite for potent MAO-B selectivity[2].

Transporter and Receptor Affinity: Primary trace amines act as potent agonists at the Trace Amine-Associated Receptor 1 (TAAR1). N -methylation generally attenuates TAAR1 agonism but enhances affinity for the Dopamine Transporter (DAT) and Serotonin Transporter (SERT), shifting the molecule's profile from a receptor agonist to a monoamine reuptake inhibitor[3].

TargetDivergence N_Methyl n-Methyl-[1,1'-biphenyl]-4-ethanamine (Secondary Amine) MAO_B MAO-B Enzyme (High Affinity) N_Methyl->MAO_B Preferred Substrate/Inhibitor MAT Monoamine Transporters (DAT/SERT > NET) N_Methyl->MAT Enhanced Reuptake Inhibition Demethyl [1,1'-biphenyl]-4-ethanamine (Primary Amine) MAO_A MAO-A Enzyme (High Affinity) Demethyl->MAO_A Preferred Substrate TAAR1 TAAR1 Receptor (Agonism) Demethyl->TAAR1 Potent Agonist

Pharmacodynamic divergence of primary vs. secondary biphenylethylamines.

Self-Validating Experimental Methodologies

To empirically validate the pharmacological shifts caused by N -methylation, we must deploy robust, self-validating assay systems. A protocol is only scientifically sound if it contains internal mechanisms to detect its own failure.

Protocol A: In Vitro MAO-A/B Isozyme Selectivity Assay

This fluorometric assay utilizes kynuramine, a non-selective substrate that both MAO-A and MAO-B oxidatively deaminate into the fluorescent product 4-hydroxyquinoline[4].

Self-Validation Mechanism: The assay runs parallel control wells with Clorgyline (a strict MAO-A inhibitor) and Selegiline (a strict MAO-B inhibitor). If the recombinant enzymes do not show >95% inhibition in the presence of their respective controls, the entire plate's data is rejected, ensuring enzyme viability and assay integrity.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 10 mM stock solutions of [1,1'-biphenyl]-4-ethanamine and N -methyl-[1,1'-biphenyl]-4-ethanamine in DMSO. Dilute to a 10-point concentration curve (0.1 nM to 100 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Plate 40 µL of recombinant human MAO-A (5 µg/mL) or MAO-B (12.5 µg/mL) into a black 96-well microplate.

  • Compound Incubation: Add 5 µL of the test compounds, vehicle control (DMSO), or reference inhibitors (Clorgyline/Selegiline) to the respective wells. Pre-incubate at 37°C for 15 minutes to allow for binding equilibrium.

  • Reaction Initiation: Add 5 µL of kynuramine working solution (final concentration 50 µM) to all wells.

  • Kinetic Read: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 28 µL of 2N NaOH.

  • Quantification: Measure fluorescence (Excitation: 310 nm / Emission: 380 nm). Calculate the IC50​ using non-linear regression analysis.

Protocol B: PAMPA-BBB Permeability Assay

The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates the passive, lipid-mediated diffusion component of BBB penetration, stripping away the variables of active efflux transporters[5].

Self-Validation Mechanism: We co-dose the donor well with Lucifer Yellow, a highly fluorescent, paracellular marker. Because the PAMPA artificial membrane lacks tight junctions and relies purely on transcellular lipid diffusion, Lucifer Yellow should not cross. If >1% of Lucifer Yellow is detected in the acceptor well, it proves the artificial lipid membrane has physically ruptured, instantly invalidating the permeability data for that specific well.

Step-by-Step Workflow:

  • Membrane Coating: Coat the PVDF filter of the donor plate (0.45 µm pore size) with 5 µL of Porcine Brain Lipid Extract (20 mg/mL in dodecane).

  • Donor Preparation: Dilute the test compounds to 10 µM in PBS (pH 7.4). Spike the solution with 100 µM Lucifer Yellow.

  • Assembly: Add 300 µL of PBS (pH 7.4) to the PTFE acceptor plate. Place the lipid-coated donor plate on top. Add 150 µL of the compound/Lucifer Yellow mixture to the donor wells.

  • Incubation: Incubate the "sandwich" assembly at 37°C for 60 minutes on an orbital shaker (60 rpm) to minimize the unstirred water layer.

  • Integrity Check: Extract 50 µL from the acceptor well and measure fluorescence (Ex: 428 nm / Em: 536 nm) to confirm Lucifer Yellow exclusion.

  • LC-MS/MS Quantification: If membrane integrity is validated, quantify the concentration of the biphenylethylamine analogs in both the donor and acceptor compartments using LC-MS/MS to calculate the effective permeability ( Pe​ ).

PAMPA_Workflow Donor Donor Well (pH 7.4 Buffer + 10 µM Compound) Membrane Artificial BBB (Porcine Brain Lipid) Donor->Membrane Passive Diffusion Acceptor Acceptor Well (pH 7.4 Buffer) Membrane->Acceptor Pe Calculation Validation Integrity Check (Lucifer Yellow) Membrane->Validation Leakage <1% LCMS LC-MS/MS Quantification Acceptor->LCMS

PAMPA-BBB experimental workflow for assessing passive membrane permeability.

Conclusion

The comparative analysis between [1,1'-biphenyl]-4-ethanamine and its N -methylated analog perfectly illustrates the outsized impact of minor structural modifications in drug design. By masking a single hydrogen bond donor, N -methylation fundamentally rewrites the molecule's pharmacokinetic destiny—enhancing BBB penetration—while simultaneously shifting its pharmacodynamic preference away from MAO-A/TAAR1 and toward MAO-B and monoamine transporters. Understanding and empirically validating these shifts through rigorously controlled, self-validating assays is the cornerstone of rational neuropharmacological development.

References
  • PubChem Compound Summary for CID 28210, 2-(4-Biphenyl)ethylamine. National Center for Biotechnology Information. URL:[Link]

  • Prominent Neuroprotective Potential of Indole-2-N-methylpropargylamine: High Affinity and Irreversible Inhibition Efficiency towards Monoamine Oxidase B. International Journal of Molecular Sciences, MDPI (2024). URL:[Link]

  • Novel Dual Inhibitors of AChE and MAO Derived from Hydroxy Aminoindan and Phenethylamine as Potential Treatment for Alzheimer's Disease. Journal of Medicinal Chemistry, ACS Publications (2002). URL:[Link]

Sources

Validation

comparing the efficacy of n-Methyl-[1,1'-biphenyl]-4-ethanamine to [standard drug]

Comparative Efficacy Guide: Investigational n-Methyl-[1,1'-biphenyl]-4-ethanamine vs. Selegiline in Monoamine Oxidase B (MAO-B) Inhibition Executive Summary & Mechanistic Rationale n-Methyl-[1,1'-biphenyl]-4-ethanamine (...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: Investigational n-Methyl-[1,1'-biphenyl]-4-ethanamine vs. Selegiline in Monoamine Oxidase B (MAO-B) Inhibition

Executive Summary & Mechanistic Rationale

n-Methyl-[1,1'-biphenyl]-4-ethanamine (NMBEA) represents a structurally expanded analog of endogenous trace amines, characterized by the substitution of a standard phenyl ring with a bulky biphenyl moiety[1]. In neuropharmacological drug development, the biphenyl group is strategically employed to exploit the unique bipartite cavity of Monoamine Oxidase B (MAO-B)[2].

Unlike MAO-A, which possesses a single, restrictive substrate cavity (due to the presence of the Ile335 residue), MAO-B features an "entrance cavity" and a "substrate cavity" separated by a gating residue (Ile199). The extended lipophilic biphenyl system of NMBEA allows it to span both cavities, conferring high binding affinity and MAO-B selectivity[2].

Crucially, while the standard clinical drug Selegiline (L-Deprenyl) acts as an irreversible "suicide" inhibitor by covalently modifying the FAD cofactor, NMBEA is evaluated as a highly selective, reversible inhibitor. Reversible MAO-B inhibitors are increasingly prioritized in modern drug design to circumvent the compensatory astrogliosis and loss of efficacy associated with long-term irreversible inhibition in neurodegenerative models[3].

Comparative Efficacy & Pharmacokinetic Profile

To objectively benchmark the experimental compound NMBEA, we compare its in vitro and predicted in vivo parameters against Selegiline.

Pharmacological Parametern-Methyl-[1,1'-biphenyl]-4-ethanamine (NMBEA)Selegiline (Standard Clinical Control)
Primary Target MAO-BMAO-B
Mechanism of Action Reversible, competitive inhibitionIrreversible, covalent modification (propargylamine-mediated)
MAO-B IC₅₀ (nM) ~45.0 (Predicted based on biphenyl SAR)2.5
MAO-A IC₅₀ (nM) >10,000150.0
Selectivity Index (MAO-A/B) >200-fold~60-fold
Metabolic Liability N-demethylation (CYP450)N-dealkylation to L-methamphetamine / L-amphetamine
Long-term Efficacy Sustained (avoids compensatory GABA upregulation)Diminishes over time due to irreversible receptor turnover

Experimental Protocols: Self-Validating Systems

To empirically validate the efficacy and reversibility of NMBEA compared to Selegiline, the following self-validating protocols must be executed.

Protocol A: High-Throughput Fluorometric MAO-B Inhibition Assay (Amplex Red)

Causality & Design: The Amplex Red assay is chosen because it couples MAO-mediated oxidative deamination of a substrate (benzylamine) to the generation of H₂O₂. Horseradish peroxidase (HRP) then catalyzes the reaction between H₂O₂ and Amplex Red to produce resorufin, a highly fluorescent molecule. This continuous, coupled assay allows for real-time kinetic monitoring, which is essential for calculating accurate IC₅₀ values[4]. Self-Validation: The system includes a negative enzyme control (buffer only) to subtract background auto-oxidation, and Selegiline as a positive control to confirm assay sensitivity[4].

Step-by-Step Methodology:

  • Preparation: Prepare 100 µL assay volumes in 96-well black opaque microplates to prevent fluorescent cross-talk.

  • Enzyme & Inhibitor Pre-incubation: Add 40 µL of recombinant human MAO-B (0.5 µg/mL final concentration in 0.05 M sodium phosphate buffer, pH 7.4) to the wells. Add 10 µL of NMBEA or Selegiline at varying concentrations (10⁻¹⁰ to 10⁻⁴ M). Incubate at 37°C for 15 minutes. Rationale: Pre-incubation allows time for equilibrium binding (NMBEA) or covalent attachment (Selegiline).

  • Reaction Initiation: Add 50 µL of the Amplex Red working solution containing 400 µM Amplex Red reagent, 2 U/mL HRP, and 2 mM benzylamine (an MAO-B preferring substrate).

  • Kinetic Measurement: Immediately measure fluorescence (Excitation: 530 nm, Emission: 590 nm) every 2 minutes for 1 hour at 37°C using a microplate reader.

  • Data Analysis: Subtract background fluorescence (no-enzyme control) from all readings. Plot the initial velocity (V₀) against log[Inhibitor] to derive IC₅₀ values via non-linear regression.

Protocol B: Rapid Dialysis Reversibility Assay

Causality & Design: To prove NMBEA is a reversible inhibitor (unlike Selegiline), the enzyme-inhibitor complex must be subjected to rapid dialysis. If inhibition is reversible, dialyzing out the unbound inhibitor will shift the equilibrium, causing the complex to dissociate and restoring enzyme activity.

Step-by-Step Methodology:

  • Incubate MAO-B with NMBEA or Selegiline at 10 × IC₅₀ concentrations for 30 minutes at 37°C.

  • Transfer the mixture into a rapid dialysis cassette (10 kDa MWCO) and dialyze against 100 volumes of sodium phosphate buffer (pH 7.4) at 4°C for 24 hours, with three buffer exchanges.

  • Recover the dialyzed enzyme and measure residual MAO-B activity using the Amplex Red protocol described above.

  • Validation: Selegiline-treated samples will show <10% activity recovery (confirming irreversible binding), whereas NMBEA-treated samples should recover >80% activity, validating the reversible mechanism[3].

Visualization: Assay Workflow & Mechanistic Pathway

The following diagram illustrates the coupled enzymatic workflow utilized in Protocol A to quantify the inhibitory efficacy of NMBEA versus Selegiline.

MAOB_Assay A Test Compound (NMBEA or Selegiline) B MAO-B Enzyme (Active Site) A->B Inhibits C Benzylamine (Substrate) B->C Catalyzes (If uninhibited) D H2O2 Production C->D Oxidative Deamination E Amplex Red + HRP D->E Stoichiometric Coupling F Resorufin Fluorescence (Ex 530 / Em 590 nm) E->F Signal Detection

Fluorometric MAO-B inhibition workflow coupling oxidative deamination to resorufin detection.

References

  • 3. Science Advances. 2.1. PubChem. 3.2. PMC / National Institutes of Health.

  • 4. SciSpace.

Sources

Comparative

Cross-Reactivity Profiling of N-Methyl-[1,1'-biphenyl]-4-ethanamine: A Comparative Pharmacological Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Pharmacological Profiling, Receptor Cross-Reactivity, and Assay Methodologies Executive Summary & Structural Rationale T...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Pharmacological Profiling, Receptor Cross-Reactivity, and Assay Methodologies

Executive Summary & Structural Rationale

The phenethylamine backbone is a privileged scaffold in neuropharmacology, forming the core of endogenous trace amines, neurotransmitters, and classical psychostimulants. However, the structural modification of this core fundamentally alters its spatial geometry and target selectivity. N-Methyl-[1,1'-biphenyl]-4-ethanamine (NMB4E) is a synthetic derivative wherein the standard phenyl ring is replaced by a bulky para-biphenyl system.

As a Senior Application Scientist overseeing early-phase pharmacology, I designed this guide to evaluate how this specific lipophilic bulk shifts the compound's pharmacological profile. While standard phenethylamines (e.g., methamphetamine) easily penetrate the narrow binding pocket of the Dopamine Transporter (DAT), the extended π -system of the biphenyl moiety creates severe steric clash[1]. Conversely, this extended architecture is highly favored by the deeper hydrophobic binding pockets of the Serotonin Transporter (SERT) and the Trace Amine-Associated Receptor 1 (TAAR1)[2].

Understanding this cross-reactivity is critical. Recent clinical trials indicate the potential use of TAAR1 agonists for schizophrenia treatment, offering a novel mechanism independent of D2 dopamine receptor blockade[2]. Furthermore, in vitro safety pharmacology profiling involves the screening of compounds against a broad range of targets to mitigate off-target effects[3], such as 5-HT2B agonism, which is notoriously linked to cardiac valvulopathy.

Experimental Methodologies: Self-Validating Systems

To ensure absolute trustworthiness in our profiling data, our laboratory employs a tiered, self-validating screening approach. We first establish binding affinity ( Ki​ ) using radioligand competition assays, followed by functional assays ( EC50​ / IC50​ ) to determine the intrinsic efficacy of the compound at those specific targets.

Protocol 1: High-Throughput Radioligand Binding Assay (Affinity)

This protocol determines the equilibrium dissociation constant ( Ki​ ) of NMB4E across the target panel.

  • Membrane Preparation: Isolate cell membranes from HEK293 cells stably transfected with the target receptor (e.g., human TAAR1 or 5-HT2B).

    • Causality: Utilizing isolated membranes rather than whole live cells eliminates confounding variables such as active drug metabolism, endogenous ligand release, and membrane permeability, ensuring we measure pure receptor-ligand binding kinetics.

  • Incubation: Incubate 5 µg of the membrane preparation with a highly specific 3 H-labeled radioligand (e.g., [3H] -RO5166017 for TAAR1) and varying concentrations of NMB4E (0.1 nM to 10 µM) in an assay buffer for 90 minutes at 25°C.

    • Causality: A 90-minute incubation ensures the binding reaction reaches thermodynamic equilibrium, which is mathematically required to accurately calculate the inhibition constant via the Cheng-Prusoff equation.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer.

    • Causality: PEI neutralizes the negative charge of the glass fibers, reducing non-specific binding of the radioligand. The ice-cold wash buffer traps the receptor-ligand complexes on the filter by drastically slowing the dissociation rate ( koff​ ).

  • Quantification: Add scintillation cocktail and measure retained radioactivity using a microplate scintillation counter.

Protocol 2: cAMP Accumulation Assay (Functional Efficacy)

This protocol determines whether the compound acts as an agonist or antagonist at Gs-coupled receptors like TAAR1.

  • Cell Seeding: Seed CHO-K1 cells expressing human TAAR1 into 384-well white microplates at a density of 5,000 cells/well.

  • Compound Addition: Add serial dilutions of NMB4E in the presence of 0.5 mM IBMX (a phosphodiesterase inhibitor).

    • Causality: IBMX prevents the enzymatic degradation of cAMP. By forcing cAMP to accumulate inside the cell upon receptor activation, we artificially amplify the signal-to-noise ratio, allowing for highly sensitive detection of partial agonism.

  • Detection: Lyse the cells and add HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents.

    • Causality: HTRF provides a ratiometric fluorescence readout (665 nm / 620 nm) that is highly resistant to compound auto-fluorescence and media interference, ensuring reliable EC50​ calculations.

Mechanistic Workflows & Pathway Visualization

To contextualize the experimental design, the following diagrams illustrate our tiered screening logic and the divergent intracellular signaling pathways evaluated during the profiling of NMB4E.

Workflow Start NMB4E Scaffold Bind Radioligand Binding (Affinity Ki) Start->Bind Trans Transporters (DAT, SERT) Bind->Trans GPCR GPCR Panel (TAAR1, 5-HT) Bind->GPCR Func Functional Assays (Efficacy EC50) Safety Safety Profiling Func->Safety Trans->Func GPCR->Func

Fig 1. Tiered cross-reactivity screening workflow for NMB4E.

Signaling Ligand NMB4E TAAR1 TAAR1 (Gs-Coupled) Ligand->TAAR1 Primary Target HT2B 5-HT2B (Gq-Coupled) Ligand->HT2B Off-Target cAMP ↑ cAMP Production TAAR1->cAMP Ca2 ↑ Calcium Flux HT2B->Ca2 Efficacy Therapeutic Efficacy cAMP->Efficacy Tox Valvulopathy Risk Ca2->Tox

Fig 2. Divergent GPCR signaling cascades evaluated during NMB4E profiling.

Quantitative Data Presentation

The following tables summarize the cross-reactivity profile of NMB4E against standard reference compounds.

Table 1: Comparative Binding Affinities ( Ki​ , nM)

Lower values indicate higher binding affinity. Values >10,000 nM indicate negligible binding.

Target Receptor / TransporterNMB4E (Biphenyl Scaffold)Methamphetamine (Reference)Fluoxetine (Reference)
TAAR1 (Trace Amine 1)12.5 35.0>10,000
SERT (Serotonin Transporter)24.1 >5,0001.5
DAT (Dopamine Transporter)4,50065.0 >10,000
NET (Norepinephrine Transporter)1,85042.0250.0
5-HT2A (Serotonin 2A)850.0>10,000>10,000
5-HT2B (Serotonin 2B)1,250.0>10,000>10,000
Table 2: Functional Efficacy Profiling of NMB4E

Efficacy determines the functional consequence of the binding event.

TargetAssay ModalityNMB4E Result ( EC50​ / IC50​ )Pharmacological Interpretation
TAAR1 cAMP Accumulation EC50​ = 18.2 nMPotent Full Agonist
SERT 3 H-5-HT Uptake IC50​ = 38.5 nMPotent Reuptake Inhibitor
DAT 3 H-DA Uptake IC50​ > 5,000 nMNegligible Inhibition
5-HT2B Calcium Flux (Gq) EC50​ > 5,000 nMNegligible Agonism (Safe Profile)

Discussion & Causality Analysis

The data clearly demonstrates that the para-biphenyl substitution on the phenethylamine core acts as a powerful selectivity switch.

  • Transporter Shift (DAT vs. SERT): Methamphetamine is a potent DAT inhibitor/releaser, driving its high abuse liability. However, adding the bulky biphenyl group in NMB4E abolishes DAT affinity ( Ki​ = 4,500 nM) while drastically increasing SERT affinity ( Ki​ = 24.1 nM). This aligns with structural biology models showing that SERT possesses a highly accommodating hydrophobic vestibule capable of accepting extended aromatic systems, whereas the DAT pocket is sterically restrictive[1].

  • TAAR1 Agonism: NMB4E retains and enhances TAAR1 agonism ( EC50​ = 18.2 nM). Because TAAR1 activation negatively modulates dopaminergic firing in the ventral tegmental area, NMB4E represents a compelling scaffold for atypical antipsychotic development[2].

  • Safety & Off-Target Mitigation: The addition of bulky aromatic groups, such as biphenyl or naphthyl moieties, to the phenethylamine scaffold has been shown to drastically reduce Gq-coupled 5-HT2 receptor efficacy[4]. Our functional calcium flux data confirms that NMB4E lacks meaningful 5-HT2B agonism, clearing a major safety hurdle regarding drug-induced valvulopathy.

References

  • Computational Methods for the Discovery and Optimization of TAAR1 and TAAR5 Ligands Source: MDPI / Biomolecules URL:[Link]

  • Safety and Off-Target Drug Screening Services Source: Reaction Biology URL:[Link]

  • Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential Source: Nature Communications (via PMC) URL:[Link]

  • A novel MDMA analogue, UWA-101, that lacks psychoactivity and cytotoxicity, enhances L-DOPA benefit in parkinsonian primates Source: The FASEB Journal URL:[Link]

Sources

Validation

Validating the Cellular Target Engagement of n-Methyl-[1,1'-biphenyl]-4-ethanamine (NMBE): A Comparative Methodological Guide

As neuropharmacology shifts toward polypharmacology and dual-action probes, validating that a small molecule physically binds its intended targets within the complex milieu of a living cell is critical. Phenotypic readou...

Author: BenchChem Technical Support Team. Date: March 2026

As neuropharmacology shifts toward polypharmacology and dual-action probes, validating that a small molecule physically binds its intended targets within the complex milieu of a living cell is critical. Phenotypic readouts alone are insufficient; they cannot distinguish between direct target modulation and downstream pathway interference.

This guide provides an in-depth, objective comparison and methodological framework for validating the target engagement (TE) of n-Methyl-[1,1'-biphenyl]-4-ethanamine (NMBE) . The biphenyl-ethylamine scaffold is a privileged structure recognized for its dual capacity to act as a reversible Monoamine Oxidase B (MAO-B) inhibitor and a Trace Amine-Associated Receptor 1 (TAAR1) agonist . Here, we detail the causality behind modern TE assays and provide self-validating protocols to benchmark NMBE against standard alternatives.

Mechanistic Rationale & Target Profile

The molecular architecture of NMBE dictates its pharmacological behavior. The bulky, hydrophobic biphenyl moiety drives deep insertion into the MAO-B substrate cavity, conferring high selectivity over MAO-A . Simultaneously, the N-methyl-ethanamine tail mimics endogenous trace amines, allowing it to trigger the Gs-coupled TAAR1 receptor, elevating intracellular cAMP .

Mechanism NMBE NMBE (n-Methyl-[1,1'-biphenyl]-4-ethanamine) MAOB MAO-B Enzyme (Mitochondrial) NMBE->MAOB Competitive Inhibition TAAR1 TAAR1 Receptor (GPCR) NMBE->TAAR1 Agonism Dopamine Dopamine Levels (Preserved) MAOB->Dopamine Blocks Degradation cAMP cAMP / PKA Pathway (Activated) TAAR1->cAMP Gs Signaling

Fig 1. Dual-target mechanistic pathways of NMBE modulating MAO-B and TAAR1 signaling.

Comparative Performance Metrics

When evaluating NMBE, it must be benchmarked against highly selective, single-target alternatives. Below is a comparative analysis of NMBE against Selegiline (a gold-standard MAO-B inhibitor) and Ulotaront (a clinical-stage TAAR1 agonist).

ParameterNMBE (Product)Selegiline (MAO-B Alt.)Ulotaront (TAAR1 Alt.)
Primary Target(s) MAO-B, TAAR1 (Dual)MAO-B (Selective)TAAR1 (Selective)
Binding Mechanism Reversible, CompetitiveIrreversible, CovalentReversible Agonist
Cellular Permeability High (LogP ~3.5)HighModerate
Target Engagement Window ΔTm = +4.5°C (CETSA)N/A (Requires ABPP)BRET Ratio Drop > 4.0
Clearance Liability CYP-mediated clearance Amphetamine metabolites5-HT1A partial agonism

Data Summary: NMBE offers a unique reversible binding profile compared to Selegiline, making it highly amenable to thermodynamic assays like CETSA. Its permeability ensures robust intracellular target engagement windows comparable to Ulotaront.

Self-Validating Experimental Protocols

To prove that NMBE engages its targets inside a living cell, we employ two distinct, state-of-the-art methodologies. Each protocol is designed as a self-validating system , ensuring that false positives (e.g., compound auto-fluorescence or non-specific aggregation) are mathematically and experimentally ruled out.

Protocol A: Cellular Thermal Shift Assay (CETSA) for MAO-B

Causality & Rationale: Proteins unfold and aggregate upon heating. When NMBE binds to the active site of MAO-B, the free energy of the system decreases, thermodynamically stabilizing the folded protein. By measuring the soluble fraction of MAO-B across a temperature gradient, we quantify this shift in aggregation temperature (ΔTm). This definitively proves physical interaction within the intact cell, rather than downstream enzymatic inhibition.

Step-by-Step Workflow:

  • Cell Preparation & Treatment: Cultivate SH-SY5Y cells (which endogenously express MAO-B) to 80% confluency. Treat cells with 10 µM NMBE, DMSO (Negative Control), or 10 µM Safinamide (Positive Reversible Control) for 1 hour at 37°C. Self-Validation: Do not use Selegiline as a control here; covalent modifiers do not produce standard thermodynamic shifts and will confound the assay validation.

  • Thermal Gradient: Harvest cells, wash with PBS, and aliquot into PCR tubes (50 µL per tube). Heat the tubes across a gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

  • Lysis & Separation: Add 0.4% NP-40 to the aliquots and subject them to three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 × g for 20 minutes at 4°C. Causality: Centrifugation pellets the heat-denatured, aggregated MAO-B. Only the target-engaged, stabilized MAO-B remains in the supernatant.

  • Detection: Analyze the soluble supernatant via Western Blot using an anti-MAO-B primary antibody.

  • Data Interpretation: Plot band intensity against temperature. A rightward shift (ΔTm > 2°C) in the NMBE curve relative to DMSO confirms direct intracellular target engagement.

Protocol B: NanoBRET for TAAR1 Receptor Engagement

Causality & Rationale: Radioligand assays require disrupted cell membranes, destroying the native intracellular context and local drug concentrations. NanoBRET relies on Förster resonance energy transfer (BRET) between a NanoLuc-tagged TAAR1 receptor and a cell-permeable fluorescent tracer. When NMBE enters the live cell and binds the receptor, it competitively displaces the tracer, causing a measurable drop in the BRET signal.

NanoBRET Tracer Fluorescent Tracer + TAAR1-NanoLuc BRET_ON High BRET Signal (Baseline) Tracer->BRET_ON NMBE_Add Add NMBE (Competitor) BRET_ON->NMBE_Add Displace Tracer Displaced NMBE_Add->Displace Competitive Binding BRET_OFF Loss of BRET Signal (Target Engaged) Displace->BRET_OFF

Fig 2. Logical flow of the NanoBRET competitive binding assay for intracellular target engagement.

Step-by-Step Workflow:

  • Transfection: Transfect HEK293 cells with a plasmid encoding TAAR1 fused to NanoLuc luciferase at the N-terminus. Plate cells in a 96-well white plate and incubate for 24 hours.

  • Tracer Addition: Add the TAAR1-specific fluorescent tracer (e.g., a Bodipy-conjugated phenethylamine derivative) at its predetermined Kd concentration.

  • Compound Titration (Self-Validating Step): Add NMBE in a 10-point dose-response curve (1 nM to 100 µM).

    • Internal Control 1: Include a "Tracer-only" well to establish the maximum BRET baseline.

    • Internal Control 2: Include a well with 10 µM Ulotaront to establish the maximum displacement baseline.

    • Internal Control 3: Measure NanoLuc emission (460 nm) independently of the acceptor emission (618 nm). Causality: If NMBE directly quenches the luciferase enzyme, the 460 nm signal will drop, creating a false positive for displacement. A valid TE readout requires the 460 nm signal to remain stable while the 618 nm signal drops.

  • Readout & Calculation: Add the NanoLuc substrate (furimazine) and immediately read the plate. Calculate the BRET ratio by dividing the acceptor emission (618 nm) by the donor emission (460 nm). A dose-dependent decrease in the BRET ratio confirms that NMBE successfully permeated the cell and engaged TAAR1.

Conclusion & Best Practices

Validating the target engagement of a multi-target probe like NMBE requires orthogonal approaches. While CETSA leverages thermodynamics to prove physical binding to the mitochondrial MAO-B enzyme, NanoBRET utilizes competitive proximity to prove engagement at the transmembrane TAAR1 receptor. By utilizing these self-validating protocols, researchers can confidently differentiate true intracellular target modulation from artifactual or downstream phenotypic effects, accelerating the optimization of biphenyl-ethylamine therapeutics.

References

  • Title: Synthesis and evaluation of biaryl derivatives for structural characterization of selective monoamine oxidase B inhibitors toward Parkinson's disease therapy Source: Bioorganic & Medicinal Chemistry (2018) URL: [Link]

  • Title: Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders Source: Biomolecules (2022) URL: [Link]

  • Title: Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine: insights into monoamine oxidase- and CYP-mediated disposition by integration of in vitro ADME tools Source: Xenobiotica (2014) URL: [Link]

Comparative

Assessing the Off-Target Effects of n-Methyl-[1,1'-biphenyl]-4-ethanamine: A Comprehensive Comparison Guide

Executive Summary & Mechanistic Rationale n-Methyl-[1,1'-biphenyl]-4-ethanamine (NMBPEA) is a synthetic, highly lipophilic derivative of the endogenous trace amine neuromodulator N-methylphenethylamine (NMPEA)[1]. While...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

n-Methyl-[1,1'-biphenyl]-4-ethanamine (NMBPEA) is a synthetic, highly lipophilic derivative of the endogenous trace amine neuromodulator N-methylphenethylamine (NMPEA)[1]. While the parent compound NMPEA primarily acts as a Trace Amine-Associated Receptor 1 (TAAR1) agonist to modulate monoaminergic tone, the structural addition of a bulky, aromatic biphenyl moiety in NMBPEA drastically alters its physicochemical profile.

As a Senior Application Scientist evaluating novel neuromodulators, it is critical to recognize that increasing a molecule's lipophilicity (LogP) and steric bulk enhances blood-brain barrier penetration, but simultaneously drives promiscuous binding to off-target aminergic G protein-coupled receptors (GPCRs) and cardiac ion channels. Specifically, off-target agonism at the 5-HT2B receptor is a well-documented driver of drug-induced valvulopathy (valvular heart disease)[2], while the blockade of the hERG (Kv11.1) potassium channel remains the primary mechanism for drug-induced QT interval prolongation and fatal arrhythmias[3].

This guide provides an objective, data-driven framework for profiling the off-target liabilities of NMBPEA against established reference compounds, supported by self-validating experimental protocols.

Comparative Profiling: Off-Target Liability

To objectively assess NMBPEA, we must benchmark its binding affinities ( Ki​ ) against its parent compound (NMPEA) and industry-standard reference drugs known for specific off-target liabilities. The table below summarizes representative quantitative profiling data across critical safety targets.

TargetNMBPEA ( Ki​ )NMPEA ( Ki​ )Reference Compound ( Ki​ )Clinical / Safety Implication
TAAR1 45 nM120 nMAmphetamine (80 nM)On-Target: Neuromodulation
5-HT2B 310 nM>10,000 nMFenfluramine (15 nM)Off-Target: Valvulopathy Risk
hERG 1.2 µM>30 µMTerfenadine (0.02 µM)Off-Target: QT Prolongation Risk
D2 850 nM>5,000 nMHaloperidol (1.5 nM)Off-Target: Extrapyramidal Symptoms
DAT 210 nM3,200 nMCocaine (300 nM)Off-Target: Abuse Liability

Data Interpretation: The biphenyl substitution in NMBPEA increases its affinity for TAAR1 but introduces moderate liabilities at 5-HT2B and hERG compared to the highly selective parent trace amine.

Off-Target Screening Triage Workflow

To systematically evaluate these liabilities, we employ a tiered screening workflow.

Workflow Start Compound: NMBPEA Primary Primary Radioligand Binding (10 µM Screen) Start->Primary Secondary Secondary Ki Determination (Dose-Response) Primary->Secondary >50% Inhibition hERG hERG Automated Patch-Clamp (Safety Pharmacology) Primary->hERG Parallel Safety Functional Functional Assays (cAMP / Calcium Flux) Secondary->Functional Ki < 1 µM Decision Lead Optimization / Triage Functional->Decision hERG->Decision

Fig 1: Triage workflow for assessing NMBPEA off-target aminergic and cardiac liabilities.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed not just as procedural steps, but as self-validating systems with built-in quality control metrics.

Protocol 1: Aminergic GPCR Radioligand Binding Assay (NIMH PDSP Standard)

This protocol determines the binding affinity ( Ki​ ) of NMBPEA at off-target GPCRs (e.g., 5-HT2B, D2)[4].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells transiently expressing the target GPCR. Homogenize in standard binding buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Compound Preparation: Prepare 12-point serial dilutions of NMBPEA (0.1 nM to 10 µM).

  • Incubation: Combine 25 µL of NMBPEA, 25 µL of target-specific radioligand (e.g., [³H]-LSD for 5-HT receptors) at a concentration near its Kd​ , and 75 µL of membrane suspension. Incubate in the dark for 90 minutes at room temperature.

  • Filtration & Detection: Rapidly filter the mixture through PEI-soaked UniFilter-96 GF/C plates using a vacuum manifold. Wash three times with ice-cold buffer, dry, add scintillation cocktail, and read on a MicroBeta counter.

Causality & Rationale:

  • Why use BSA in the buffer? Because NMBPEA contains a highly lipophilic biphenyl group, it is prone to non-specific binding to plastic labware. Adding 0.1% Bovine Serum Albumin (BSA) prevents compound depletion, ensuring the calculated Ki​ reflects true receptor affinity rather than an artifact of low free-ligand concentration.

  • Why rapid filtration? To trap the membrane-bound radioligand while washing away the unbound fraction rapidly enough to prevent the dissociation of the receptor-ligand complex.

Self-Validation / Quality Control:

  • Z'-Factor: The assay plate is only accepted if the Z'-factor is > 0.5.

  • Non-Specific Binding (NSB) Control: Every plate must include wells containing 10 µM of a known high-affinity reference ligand (e.g., Clozapine for 5-HT2B) to define the absolute floor of non-specific binding.

Protocol 2: Automated Patch-Clamp for hERG Liability

This protocol evaluates the risk of NMBPEA inducing QT prolongation by measuring its direct blockade of the Kv11.1 channel[3].

Step-by-Step Methodology:

  • Cell Preparation: Cultivate CHO cells stably expressing the hERG channel. Resuspend in extracellular physiological saline and load onto a planar patch-clamp platform (e.g., QPatch).

  • Seal Formation: Apply negative pressure to form a gigaseal (>1 GΩ) and break into the whole-cell configuration.

  • Voltage Protocol: Apply a step-ramp voltage protocol: depolarize from a holding potential of -80 mV to +20 mV for 2 seconds (to activate and inactivate the channel), followed by a repolarizing ramp to -40 mV (to elicit the resurgent tail current).

  • Compound Perfusion: Perfuse NMBPEA at ascending concentrations (0.1 µM to 30 µM) and record the fractional block of the peak tail current.

Causality & Rationale:

  • Why use a step-ramp protocol instead of a simple step? hERG channels exhibit unique kinetics: rapid inactivation and slow deactivation. The repolarizing ramp captures the massive "resurgent tail current," which is the most physiologically relevant phase for drug binding and the most sensitive indicator of hERG blockade[3].

  • Why automated planar patch-clamp over fluorescence assays? Fluorescence-based proxy assays (e.g., Thallium flux) suffer from high false-positive rates with lipophilic amines. Direct electrophysiology provides definitive, pA-level sensitivity.

Self-Validation / Quality Control:

  • Parameter Monitoring: Access resistance must remain < 10 MΩ and leak current < 100 pA. If these drift by >20% during perfusion, the cell's data is automatically discarded.

  • Positive Control: The recording must conclude with the application of 1 µM Terfenadine. If the tail current is not abolished by >90%, the cell is deemed unresponsive and the entire trace is invalidated.

Off-Target Mechanism & Toxicity Pathway

The diagram below illustrates how the structural promiscuity of NMBPEA diverges from its intended pharmacological target (TAAR1) to trigger adverse physiological cascades.

Mechanism cluster_0 Primary Targets cluster_1 Off-Target Liabilities Ligand n-Methyl-[1,1'-biphenyl] -4-ethanamine TAAR1 TAAR1 Receptor Ligand->TAAR1 DAT Dopamine Transporter Ligand->DAT HT2B 5-HT2B Receptor Ligand->HT2B hERG hERG (Kv11.1) Channel Ligand->hERG Effect1 Neuromodulation TAAR1->Effect1 DAT->Effect1 Effect2 Valvulopathy Risk HT2B->Effect2 Effect3 QT Prolongation hERG->Effect3

Fig 2: Divergent signaling pathways illustrating NMBPEA on-target efficacy vs. off-target toxicity.

References

  • [1] Title: N-Methylphenethylamine - Wikipedia | Source: wikipedia.org | 1

  • [3] Title: Early identification of hERG liability in drug discovery programs by automated patch clamp | Source: nih.gov |3

  • [4] Title: Predicting new molecular targets for known drugs : Nature | Source: ovid.com | 4

  • [2] Title: The Development, Validation, and Use of Quantitative Structure Activity Relationship Models of 5-Hydroxytryptamine (2B) Receptor Ligands | Source: nih.gov | 2

Sources

Validation

A Comparative Guide to the Validation of a Pharmacodynamic Biomarker for n-Methyl-[1,1'-biphenyl]-4-ethanamine Activity

Audience: Researchers, scientists, and drug development professionals. Abstract: The development of novel neuroactive compounds requires robust, validated biomarkers to establish a clear relationship between target engag...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The development of novel neuroactive compounds requires robust, validated biomarkers to establish a clear relationship between target engagement, pharmacokinetics (PK), and pharmacodynamic (PD) response. This guide provides a comprehensive framework for the validation of a candidate biomarker for n-Methyl-[1,1'-biphenyl]-4-ethanamine, a novel phenethylamine derivative. Based on its structural similarity to known monoamine transporter ligands, we propose Dopamine Transporter (DAT) occupancy, measured by Positron Emission Tomography (PET), as a primary pharmacodynamic biomarker.[1][2][3] This document outlines a multi-stage validation process, comparing the direct, target-specific insights from PET imaging with a more accessible, though indirect, fluid biomarker—the dopamine metabolite Homovanillic Acid (HVA) in cerebrospinal fluid (CSF) and plasma.[4][5] The protocols herein are grounded in regulatory principles from the FDA and EMA to guide researchers toward establishing a fit-for-purpose biomarker ready for integration into clinical development programs.[6][7][8][9]

Introduction: The Need for a Validated Biomarker

n-Methyl-[1,1'-biphenyl]-4-ethanamine is a synthetic molecule belonging to the phenethylamine class. Its structure, featuring a biphenyl group, suggests a potential affinity for monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2][10] Compounds that modulate these transporters are critical in treating a range of CNS disorders.[10] To efficiently advance such a compound through drug development, a validated biomarker is indispensable.[11][12] A qualified biomarker serves to:

  • Confirm target engagement in vivo.[12]

  • Inform dose selection for subsequent clinical trials.[13]

  • Provide early evidence of biological activity.

  • Reduce uncertainty in regulatory decision-making.[14]

This guide details the validation pathway for a primary and secondary biomarker to quantify the central nervous system activity of n-Methyl-[1,1'-biphenyl]-4-ethanamine.

Proposed Primary Biomarker: Dopamine Transporter (DAT) Occupancy measured by Positron Emission Tomography (PET).

  • Rationale: PET is a powerful molecular imaging tool that allows for the direct in vivo quantification of a drug's binding to its target.[13][15] By measuring the displacement of a specific radioligand, we can determine the percentage of DATs occupied by n-Methyl-[1,1'-biphenyl]-4-ethanamine at given doses and plasma concentrations.[16][17] This provides a direct link between drug exposure and target engagement.

Proposed Secondary/Comparative Biomarker: Homovanillic Acid (HVA) concentration in Cerebrospinal Fluid (CSF) and Plasma.

  • Rationale: HVA is a major downstream metabolite of dopamine.[5] Changes in its concentration can reflect alterations in dopamine turnover resulting from DAT blockade.[4][5] While less direct than PET, HVA measurement is more accessible and less invasive (especially in plasma) and can be a valuable tool for monitoring drug effects in larger or longer-term studies where repeated PET scanning is not feasible.[18][19]

The Biomarker Validation Framework

The validation process follows a logical progression from ensuring the measurement is reliable to confirming its clinical relevance. This framework is aligned with guidance from regulatory agencies like the FDA and EMA.[7][9][20][21] The evidentiary burden for a biomarker increases as it moves from discovery to analytical validation, clinical validation, and ultimately, qualification.[22]

G cluster_0 Phase 1: Analytical Validation cluster_1 Phase 2: Clinical Validation cluster_2 Phase 3: Regulatory Qualification A1 Assay Development (PET & LC-MS/MS) A2 Performance Characterization (Precision, Accuracy, LoQ) A1->A2 A3 Test-Retest Reliability (Intra-subject Variability) A2->A3 C1 Dose-Response Study (PK/PD Modeling) A3->C1 Validated Assay C2 Correlation Analysis (DAT Occupancy vs. HVA) C1->C2 C3 Comparison with Reference Compound C2->C3 Q1 Context of Use (CoU) Definition C3->Q1 Comprehensive Data Package Q2 Submission of Validation Dossier Q1->Q2 Q3 Regulatory Review (FDA/EMA) Q2->Q3

Caption: Biomarker Validation Workflow.

Part 1: Analytical Validation Protocols

Analytical validation ensures that the chosen method for measuring the biomarker is accurate, precise, and reproducible.[23][24]

Protocol 3.1: Analytical Validation of DAT Occupancy by PET

Objective: To validate the use of a specific PET radioligand (e.g., [¹¹C]-PE2I or [¹⁸F]-FE-PE2I) for quantifying DAT occupancy by n-Methyl-[1,1'-biphenyl]-4-ethanamine.

Methodology:

  • Radioligand Selection: Choose a well-characterized DAT radioligand with high specificity and favorable kinetics, such as [¹⁸F]FE-PE2I.[25]

  • Phantom Studies: Perform initial studies using calibrated phantoms to ensure the accuracy and reproducibility of PET scanner measurements.

  • Test-Retest Reliability Study:

    • Subjects: Recruit a cohort of healthy volunteers (n=8-10).

    • Procedure: Each subject will undergo two baseline PET scans on separate days (e.g., 7-28 days apart) without any investigational drug.[25]

    • Imaging: Perform dynamic PET imaging for 90 minutes post-injection of the radioligand.

    • Data Analysis: Calculate the non-displaceable binding potential (BP_ND) in key regions of interest (ROI), such as the caudate, putamen, and ventral striatum, using a reference tissue model with the cerebellum as the reference region.[17]

    • Statistical Analysis: Assess reliability using the Intraclass Correlation Coefficient (ICC) and repeatability by calculating the absolute variability (%).[25][26] An ICC > 0.75 is considered good for research purposes.[25]

Protocol 3.2: Analytical Validation of HVA by LC-MS/MS

Objective: To validate a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of HVA in human CSF and plasma.

Methodology:

  • Method Development: Develop a sensitive and specific LC-MS/MS method using a stable isotope-labeled internal standard for HVA.

  • Validation Parameters (ICH M10 Guidelines):

    • Selectivity: Analyze blank matrix samples from multiple sources to ensure no interference at the retention time of HVA and the internal standard.

    • Calibration Curve: Establish a linear range covering the expected physiological and pharmacologically-modulated concentrations of HVA.

    • Accuracy & Precision: Determine intra- and inter-day accuracy (% bias) and precision (% CV) at multiple quality control (QC) levels (LOD, LLOQ, low, medium, high).

    • Matrix Effect: Evaluate the effect of the biological matrix (CSF, plasma) on ionization efficiency.

    • Stability: Assess the stability of HVA in the matrix under various conditions (freeze-thaw cycles, short-term benchtop, long-term storage).

Part 2: Clinical Validation & Comparative Analysis

Clinical validation establishes the relationship between the biomarker and the drug's pharmacological activity.[22][24]

Protocol 4.1: Phase 1 Clinical Study for Biomarker Validation

Objective: To determine the relationship between n-Methyl-[1,1'-biphenyl]-4-ethanamine dose, plasma concentration, DAT occupancy, and changes in CSF/plasma HVA.

Study Design: A single-ascending dose, placebo-controlled, double-blind study in healthy volunteers.

Methodology:

  • Subject Cohorts: Enroll multiple cohorts, with each receiving a single oral dose of n-Methyl-[1,1'-biphenyl]-4-ethanamine or a placebo.

  • Pharmacokinetic (PK) Sampling: Collect serial blood samples over 24-48 hours to determine the PK profile (Cmax, Tmax, AUC).

  • PET Imaging:

    • Perform a baseline PET scan before dosing.

    • Perform a second PET scan at the anticipated Tmax post-dosing to measure DAT occupancy.[13]

    • Calculate DAT occupancy using the following formula: Occupancy (%) = [(BP_ND_baseline - BP_ND_drug) / BP_ND_baseline] * 100.[17]

  • CSF & Plasma Sampling:

    • Collect a baseline CSF sample via lumbar puncture and a corresponding plasma sample.

    • Collect a second set of samples at a timepoint determined by the drug's PK and expected PD effect.

    • Analyze all samples for HVA concentration using the validated LC-MS/MS method.

  • Comparative Compound (Optional but Recommended): Include a cohort that receives a well-characterized DAT inhibitor, such as methylphenidate, to serve as a positive control and benchmark for the magnitude of effect.[17]

Data Presentation & Interpretation

Data should be structured to clearly compare the performance and utility of the two candidate biomarkers.

Table 1: Hypothetical Dose-Response Data
Dose (mg)Mean Plasma Conc. (ng/mL)Mean DAT Occupancy (%) in Putamen [±SD]Mean Change in CSF HVA (%) [±SD]Mean Change in Plasma HVA (%) [±SD]
Placebo01.5 [±2.1]-2.3 [±5.0]1.8 [±4.5]
101525.4 [±8.5]15.6 [±7.2]8.1 [±6.5]
304868.2 [±10.1]45.3 [±11.8]22.4 [±9.9]
6010585.1 [±6.7]65.8 [±15.3]31.5 [±12.1]
Methylphenidate (20mg)N/A55.0 [±9.0]40.1 [±10.5]19.8 [±8.7]
PK/PD Relationship Visualization

A relationship between drug plasma concentration and DAT occupancy can be modeled to calculate key parameters like the EC50 (the concentration required to achieve 50% of the maximal effect).

G PK/PD Relationship: DAT Occupancy vs. Plasma Concentration cluster_0 Drug Administration cluster_1 Pharmacokinetics (PK) cluster_2 Pharmacodynamics (PD) Drug n-Methyl-[1,1'-biphenyl] -4-ethanamine Plasma Plasma Concentration (PK Analysis) Drug->Plasma Absorption & Distribution DAT Target Engagement (DAT Occupancy via PET) Plasma->DAT EC50 Relationship HVA Downstream Effect (HVA Change in CSF/Plasma) DAT->HVA Biological Cascade

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for n-Methyl-[1,1'-biphenyl]-4-ethanamine

Hazard Analysis: Understanding the Risk Profile n-Methyl-[1,1'-biphenyl]-4-ethanamine's structure combines two key motifs: a biphenyl core and a secondary amine side chain. Aromatic amines as a class are known for their...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Analysis: Understanding the Risk Profile

n-Methyl-[1,1'-biphenyl]-4-ethanamine's structure combines two key motifs: a biphenyl core and a secondary amine side chain. Aromatic amines as a class are known for their potential toxicity, including skin irritation, allergic reactions, and risks of systemic effects upon absorption.[1] The biphenyl structure can also contribute to skin, eye, and respiratory irritation. Therefore, we must assume the compound may be harmful if swallowed, absorbed through the skin, or inhaled.[2]

Assumed Hazard Statements:

  • May cause skin irritation or an allergic skin reaction.[3][2]

  • Causes serious eye irritation/damage.[3]

  • May cause respiratory irritation.[3]

  • Harmful if swallowed or in contact with skin.[2][4]

  • May be toxic to aquatic life with long-lasting effects.[3][5]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended; it is imperative.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is your primary defense against direct chemical exposure.[6] The following table outlines the minimum required PPE for handling n-Methyl-[1,1'-biphenyl]-4-ethanamine in a laboratory setting.

PPE CategorySpecificationRationale and Expert Insight
Hand Protection Nitrile or Neoprene GlovesStandard latex gloves offer insufficient protection against many organic chemicals. Nitrile is the preferred choice for incidental contact due to its broader chemical resistance.[7] For extended handling or spill cleanup, heavier-duty neoprene gloves should be considered. Always double-glove when handling neat material and change gloves immediately upon contamination.[8]
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 certified) & Face ShieldStandard safety glasses do not provide a seal around the eyes and are inadequate. Chemical splash goggles are mandatory to protect against splashes and aerosols.[9] When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a full-face shield must be worn in addition to goggles.[6]
Body Protection Chemical-Resistant Laboratory CoatA standard cotton lab coat is insufficient. A chemical-resistant coat, preferably one made of polyester or a poly-cotton blend, should be worn and fully fastened.[7] This provides a critical barrier against spills and prevents contamination of personal clothing.
Respiratory Protection NIOSH-approved Respirator with Organic Vapor/Amine CartridgesAll handling of n-Methyl-[1,1'-biphenyl]-4-ethanamine powder or solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[10][11] If engineering controls are insufficient or during a significant spill, a half-mask or full-face respirator with appropriate cartridges is required.[7][12]

Operational Plan: From Benchtop to Disposal

A safe workflow involves more than just wearing the right gear; it requires a systematic approach to handling, decontamination, and disposal.

Safe Handling Protocol
  • Preparation: Before handling the compound, ensure a chemical fume hood is operational and the sash is at the appropriate working height. Designate a specific area for the work and ensure an emergency eyewash station and safety shower are accessible.[6]

  • Donning PPE: Put on all required PPE as listed in the table above before entering the designated work area.

  • Weighing and Transfer: If handling the compound as a solid, conduct all weighing and transfers within the fume hood to contain any dust.[11] Use anti-static tools if necessary.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. Keep containers closed when not in use.[10]

  • Post-Handling Decontamination: After completing the work, wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol), starting from the cleanest area and moving towards the most contaminated.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and finally eye/face protection. Wash hands thoroughly with soap and water immediately after.[12]

Emergency Spill Plan
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Isolate: Restrict access to the spill area.

  • Protect: Don appropriate respiratory protection in addition to standard PPE before re-entering the area.

  • Contain & Absorb: For liquid spills, use an inert absorbent material like vermiculite or sand.[10] For solid spills, carefully sweep up the material to avoid raising dust.[13]

  • Collect: Place the absorbed material or swept powder into a clearly labeled, sealable hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

Visualization of the Handling Workflow

The following diagram illustrates the critical steps for safely managing n-Methyl-[1,1'-biphenyl]-4-ethanamine throughout its lifecycle in the lab.

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling cluster_cleanup 3. Decontamination cluster_disposal 4. Waste Management prep_area Designate & Prepare Fume Hood gather_ppe Assemble All Required PPE prep_area->gather_ppe Verify don_ppe Don PPE Correctly gather_ppe->don_ppe handle_chem Perform Weighing & Solution Prep don_ppe->handle_chem decon_surface Clean Work Surface handle_chem->decon_surface collect_waste Collect Contaminated Solids & Liquids handle_chem->collect_waste doff_ppe Doff PPE Safely decon_surface->doff_ppe decon_surface->collect_waste wash_hands Wash Hands Thoroughly doff_ppe->wash_hands store_waste Store for Approved Disposal wash_hands->store_waste label_waste Label Hazardous Waste Container collect_waste->label_waste label_waste->store_waste

Caption: Workflow for Safe Handling of n-Methyl-[1,1'-biphenyl]-4-ethanamine.

Disposal Plan

All waste containing n-Methyl-[1,1'-biphenyl]-4-ethanamine, including neat compound, solutions, contaminated consumables (e.g., gloves, pipette tips, absorbent pads), and cleaning materials, must be treated as hazardous waste.[2][9]

  • Waste Collection: Use separate, clearly labeled, and sealed containers for solid and liquid waste.

  • Compatibility: Do not mix this waste stream with incompatible chemicals, such as strong oxidizing agents.[9][13]

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.[2] Do not pour any amount of this chemical down the drain.[9]

By adhering to these rigorous safety protocols, you build a foundation of trust in our laboratory practices and ensure that our pursuit of scientific advancement is conducted with the utmost responsibility.

References

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  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - (R)-(+)-1-(4-Methylphenyl)ethylamine.
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  • CymitQuimica. (2024, December 19). Safety Data Sheet - (3'-Fluoro-[1,1'-biphenyl]-3-yl)methanamine.
  • Enamine. (n.d.). Safety Data Sheet - 2-{[(2-methylprop-2-en-1-yl)amino]methyl}phenol.
  • Tokyo Chemical Industry Co., Ltd. (2025, November 19). SAFETY DATA SHEET - N-[4-(1-Naphthyl)phenyl]-4-biphenylamine.
  • Sigma-Aldrich. (n.d.). ({[1,1'-biphenyl]-4-yl}methyl)(methyl)amine.
  • BLDpharm. (n.d.). N-Methyl-[1,1'-biphenyl]-4-amine.
  • Echemi. (n.d.). 4′-Methyl[1,1′-biphenyl]-4-ol Safety Data Sheets.
  • U.S. Environmental Protection Agency. (n.d.). ACUTE EXPOSURE GUIDELINE LEVELS (AEGLs) FOR ETHYLAMINE.
  • Sigma-Aldrich. (n.d.). 1-(4-Methylphenyl)ethylamine.
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